3-Isocyanato-4-methoxybiphenyl
Description
The exact mass of the compound 3-Isocyanato-4-methoxybiphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Isocyanato-4-methoxybiphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isocyanato-4-methoxybiphenyl including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-isocyanato-1-methoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-8-7-12(9-13(14)15-10-16)11-5-3-2-4-6-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVGPDSYJRMTFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393376 | |
| Record name | 3-Isocyanato-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-22-3 | |
| Record name | 3-Isocyanato-4-methoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isocyanato-4-methoxybiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-Isocyanato-4-methoxybiphenyl: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-isocyanato-4-methoxybiphenyl, a key chemical intermediate. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights into its synthesis, reactivity, and safe handling, grounded in established chemical principles.
Core Molecular Attributes
3-Isocyanato-4-methoxybiphenyl is an aromatic isocyanate featuring a biphenyl scaffold. The presence of the highly reactive isocyanate group makes it a valuable building block in organic synthesis, particularly for the introduction of a carbamate or urea linkage.
Key Identifiers and Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| IUPAC Name | 2-isocyanato-1-methoxy-4-phenylbenzene | [1] |
| CAS Number | 480439-22-3 | |
| SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=O | [1] |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of 3-isocyanato-4-methoxybiphenyl can be approached through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two primary and logically sound approaches are the phosgenation of the corresponding amine and the Curtius rearrangement of a carboxylic acid derivative.
Pathway 1: From 3-Amino-4-methoxybiphenyl
The most direct industrial route to isocyanates involves the treatment of a primary amine with phosgene (COCl₂) or a phosgene equivalent like triphosgene. This method is highly efficient but requires specialized equipment and stringent safety protocols due to the extreme toxicity of phosgene.
The precursor, 3-amino-4-methoxybiphenyl, can be synthesized from a nitrated biphenyl precursor. The general workflow is outlined below.
Caption: Synthesis of 3-Isocyanato-4-methoxybiphenyl from the corresponding amine.
Experimental Protocol (Illustrative):
Step 1: Reduction of 3-Nitro-4-methoxybiphenyl to 3-Amino-4-methoxybiphenyl
-
In a reaction vessel, dissolve 3-nitro-4-methoxybiphenyl in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessel with hydrogen gas (typically 2-3 atm) and stir the mixture at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 3-amino-4-methoxybiphenyl.[2][3][4]
Step 2: Phosgenation of 3-Amino-4-methoxybiphenyl (Caution: This step should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety measures.)
-
Dissolve 3-amino-4-methoxybiphenyl in an inert solvent like toluene.
-
Cool the solution to 0-5 °C.
-
Slowly add a solution of phosgene or triphosgene in toluene to the cooled amine solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitored by IR spectroscopy for the disappearance of the amine and appearance of the isocyanate peak).
-
Distill the solvent to obtain crude 3-isocyanato-4-methoxybiphenyl, which can be further purified by vacuum distillation.
Pathway 2: Curtius Rearrangement
The Curtius rearrangement is a powerful, phosgene-free method for converting a carboxylic acid into an isocyanate.[5][6][7] This reaction proceeds through an acyl azide intermediate and is known for its high functional group tolerance and retention of stereochemistry.[7][8]
Caption: Synthesis via the Curtius Rearrangement.
Experimental Protocol (Illustrative):
-
Acyl Azide Formation: Convert 3-carboxy-4-methoxybiphenyl to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide. Alternatively, the carboxylic acid can be directly converted to the acyl azide using diphenylphosphoryl azide (DPPA).[8][9]
-
Rearrangement: The acyl azide solution is carefully heated in an inert solvent (e.g., toluene). As the solution is heated, nitrogen gas evolves, and the acyl azide rearranges to form the isocyanate.[5]
-
Isolation: After the evolution of nitrogen ceases, the solvent is removed under reduced pressure to yield 3-isocyanato-4-methoxybiphenyl.
Chemical Reactivity and Applications
The synthetic utility of 3-isocyanato-4-methoxybiphenyl stems from the high electrophilicity of the isocyanate carbon atom. This makes it susceptible to attack by a wide range of nucleophiles. The electron-donating methoxy group and the extended conjugation of the biphenyl system can modulate this reactivity.
Core Reactivity
Isocyanates are electrophiles that readily react with nucleophiles such as alcohols, amines, and water.[10]
-
Reaction with Alcohols: Forms carbamates (urethanes). This is a cornerstone reaction in polyurethane chemistry.
-
Reaction with Amines: Forms ureas. This reaction is rapid and is often used in the synthesis of bioactive molecules and polymers.
-
Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to the corresponding amine (3-amino-4-methoxybiphenyl) and carbon dioxide. This reaction is important to consider during storage and handling, as moisture can lead to degradation of the isocyanate.[10]
The reactivity is influenced by the electronic nature of the substituents on the aromatic ring. An electron-donating group, like the methoxy group in the target molecule, generally decreases the reactivity of the isocyanate compared to unsubstituted aryl isocyanates.
Applications in Drug Discovery and Materials Science
The ability to form stable urea and carbamate linkages makes isocyanates like 3-isocyanato-4-methoxybiphenyl valuable reagents in medicinal chemistry. They can be used to:
-
Link molecular fragments: The formation of urea or carbamate bonds is a common strategy for joining different pharmacophores in the design of new drug candidates.
-
Synthesize chemical probes: Isocyanates can be used to attach tags (e.g., fluorescent labels, biotin) to drug-like molecules for target identification and validation studies.[11]
-
Develop bioactive compounds: The urea and carbamate moieties are present in numerous FDA-approved drugs.
In materials science, biphenyl-containing diisocyanates are used in the synthesis of high-performance polymers with enhanced thermal stability and specific liquid crystalline properties.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a strong, sharp absorption band in the region of 2250-2275 cm⁻¹ , which is characteristic of the N=C=O stretching vibration. Other expected peaks include C-H stretching for the aromatic rings (~3000-3100 cm⁻¹), C=C stretching in the aromatic rings (~1500-1600 cm⁻¹), and C-O stretching for the methoxy group (~1250 cm⁻¹). An ATR-IR spectrum is available on PubChem for reference.[1]
-
¹H NMR Spectroscopy: The proton NMR spectrum would be complex due to the multiple aromatic protons. The methoxy group would appear as a sharp singlet at approximately 3.8-4.0 ppm . The aromatic protons would appear in the region of 6.9-7.6 ppm , with splitting patterns dictated by their positions on the two phenyl rings.
-
¹³C NMR Spectroscopy: The isocyanate carbon would appear as a distinct peak in the region of 120-130 ppm . The spectrum would also show signals for the aromatic carbons and the methoxy carbon (~55-60 ppm).
-
Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 225. Key fragmentation patterns would likely involve the loss of the isocyanate group (-NCO) and the methoxy group (-OCH₃).
Safety, Handling, and Storage
Isocyanates are toxic and require careful handling to minimize exposure.
Hazard Identification
Based on GHS classifications, 3-isocyanato-4-methoxybiphenyl is:
-
Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
A cause of skin and serious eye irritation.[1]
-
A respiratory sensitizer, which may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
A potential cause of respiratory irritation.[1]
Handling and Personal Protective Equipment (PPE)
-
All work should be conducted in a well-ventilated chemical fume hood.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: Wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: If there is a risk of inhalation, a respirator with an appropriate cartridge for organic vapors should be used.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Isocyanates are moisture-sensitive. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation and the buildup of CO₂ pressure from reaction with water.
-
Store separately from incompatible materials such as acids, bases, alcohols, and amines.[12]
Spills and Decontamination
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE for cleanup.
-
Absorb the spill with an inert material (e.g., sand, vermiculite).
-
Treat the absorbed material with a decontamination solution (e.g., a mixture of water, ammonia, and detergent) to neutralize the isocyanate before disposal.
Conclusion
3-Isocyanato-4-methoxybiphenyl is a valuable chemical intermediate with a rich reactivity profile centered on its electrophilic isocyanate group. Its synthesis, while requiring careful execution, can be achieved through well-established chemical transformations. For researchers in drug discovery and materials science, this compound offers a versatile scaffold for creating complex molecular architectures. Adherence to strict safety protocols is paramount when working with this and other isocyanates to ensure the well-being of laboratory personnel.
References
- CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
-
Curtius rearrangement - Wikipedia. [Link]
-
A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap. [Link]
- A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google P
- CN104910038A - 3-Amino-4-methoxy acetanilide (II)
-
3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem. [Link]
-
4-Methoxybiphenyl | C13H12O | CID 11943 - PubChem. [Link]
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC. [Link]
-
3-isocyanato-4-methoxybiphenyl (C14H11NO2) - PubChemLite. [Link]
-
Benzene, 1-isocyanato-4-methoxy- - the NIST WebBook. [Link]
-
A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - NIH. [Link]
-
Isocyanate - Wikipedia. [Link]
-
1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... - ResearchGate. [Link]
-
The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. - SciSpace. [Link]
-
Curtius Rearrangement | Chem-Station Int. Ed. [Link]
Sources
- 1. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]
- 3. A kind of preparation method of 3-amino-4-methoxybenzanilide - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN105753731B - A kind of preparation method of the methoxybenzoyl aniline of 3 amino 4 - Google Patents [patents.google.com]
- 5. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 6. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Curtius Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Curtius Rearrangement | Thermo Fisher Scientific - AE [thermofisher.com]
- 10. 4-メトキシフェニルイソシアナート 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Methoxybiphenyl(613-37-6) 1H NMR [m.chemicalbook.com]
- 12. Benzene, 1-isocyanato-4-methoxy- [webbook.nist.gov]
Advanced Technical Guide: 3-Isocyanato-4-methoxybiphenyl
Strategic Handling, Safety, and Synthesis Protocols
Part 1: Chemical Identity & Strategic Utility
3-Isocyanato-4-methoxybiphenyl (CAS: 480439-22-3) is a specialized electrophilic building block used primarily in medicinal chemistry for the synthesis of ureas and carbamates. Its structural core—a biphenyl system with a methoxy group—serves as a privileged scaffold in drug discovery, often utilized to target hydrophobic pockets in kinases and G-protein-coupled receptors (GPCRs).
Unlike simple aliphatic isocyanates, this compound combines the high reactivity of the isocyanate (-N=C=O) group with the steric and electronic properties of the biphenyl moiety. This duality presents unique challenges: the solid state reduces volatility risks compared to liquid isocyanates, but the potential for generating sensitizing dusts remains a critical hazard.
Core Identity Matrix
| Parameter | Detail |
| IUPAC Name | 3-Isocyanato-4-methoxybiphenyl |
| CAS Number | 480439-22-3 |
| Molecular Formula | C₁₄H₁₁NO₂ |
| Molecular Weight | 225.24 g/mol |
| Structural Class | Aromatic Isocyanate / Biaryl Ether |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc; Reacts with H₂O, Alcohols |
Part 2: Critical Hazard Analysis (The "Why")
Researchers must treat 3-Isocyanato-4-methoxybiphenyl not merely as a toxic reagent, but as a potent immunological sensitizer . The safety protocols defined here are designed to prevent the "haptenization" of endogenous proteins, which triggers irreversible respiratory sensitization.
1. Respiratory Sensitization (The Silent Risk)
Isocyanates are among the most common causes of occupational asthma.
-
Mechanism: Upon inhalation, the isocyanate moiety reacts with nucleophilic residues (lysine, cysteine) on airway proteins (e.g., albumin, keratin).
-
Consequence: This forms a hapten-protein conjugate that the immune system recognizes as "non-self," leading to IgE-mediated sensitization. Subsequent exposure, even at trace levels (ppb), can trigger anaphylactic-like bronchospasm.
-
Operational Implication: Zero-inhalation is the only acceptable standard. Fume hoods are mandatory; open-bench weighing is prohibited.
2. Moisture Sensitivity & Pressure Buildup[1]
-
Mechanism:
-
Risk: Storage in non-hermetic containers allows moisture ingress. The hydrolysis releases CO₂ gas, which can pressurize sealed vials, leading to explosive rupture upon opening.[2]
-
Operational Implication: Store under inert atmosphere (Argon/Nitrogen) in a desiccator at 2–8°C.
Part 3: Engineering Controls & PPE (The "How")
This protocol relies on a Self-Validating Barrier System . If you can smell the reagent, the system has failed.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Ocular | Chemical Splash Goggles (ANSI Z87.1) | Prevent corneal injury; isocyanates are severe lachrymators. |
| Dermal (Primary) | Nitrile Gloves (Double Layer) | Outer: 8 mil Nitrile (Sacrificial). Inner: 4 mil Nitrile (Barrier). |
| Dermal (Body) | Lab Coat (Buttoned) + Tyvek Sleeves | Protects forearms during hood manipulations. |
| Respiratory | Fume Hood (Face velocity > 100 fpm) | Primary containment. N95/P100 respirators are insufficient for volatile isocyanates but acceptable for solid dusts only as backup. |
Glove Permeation Note: Aromatic isocyanates can permeate standard nitrile. Change outer gloves immediately upon splash contact. Do not wash gloves; strip and discard.
Part 4: Operational Workflow & Visualization
The following diagram outlines the "Cradle-to-Grave" handling lifecycle, emphasizing the critical decision points for quenching and waste management.
Figure 1: Safe Handling Lifecycle for 3-Isocyanato-4-methoxybiphenyl. Note the critical check for container integrity due to moisture-induced CO₂ buildup.
Experimental Protocol: Safe Weighing & Transfer
-
Preparation: Place a disposable balance draft shield or a secondary containment tray inside the chemical fume hood.
-
Anti-Static Measure: Solids can be static-prone. Use an anti-static gun on the spatula and vial to prevent "flying" dust.
-
Transfer: Weigh the required amount into a tared reaction vial. Cap the vial inside the hood before moving it to the balance if the balance is external (not recommended). Ideally, use a hood-dedicated balance.
-
Decontamination: Wipe the exterior of the reagent bottle with a dry tissue, then a tissue dampened with the Decontamination Solution (see Part 6) before returning to storage.
Part 5: Emergency Response Protocols
1. Spill Management (Solid)
-
Do NOT sweep dry. This generates dust.[3]
-
Step 1: Cover the spill with a pad dampened with Decontamination Solution .
-
Step 2: Allow to sit for 15 minutes to deactivate the isocyanate.
-
Step 3: Scoop up the slurry into a waste container. Do not seal the waste container immediately (allow CO₂ to vent).
2. Exposure Response
-
Inhalation: Immediate evacuation to fresh air.[4][5][6][2] Medical evaluation is mandatory even if asymptomatic, as pulmonary edema can be delayed up to 24 hours.
-
Skin Contact: Wash with soap and water for 15 minutes.[4][6] Do not use alcohol on skin; it may enhance systemic absorption.
-
Eye Contact: Flush with water for 15 minutes.[4][6] Consult an ophthalmologist.
Part 6: Deactivation & Waste Disposal[8]
Isocyanates must never be disposed of as active reagents. They must be chemically quenched.
Universal Isocyanate Decontamination Solution (The "OrgSyn" Mix):
-
Composition: 50% Ethanol, 45% Water, 5% Concentrated Ammonium Hydroxide.
-
Mechanism: Ammonia (
) reacts rapidly with the isocyanate to form a stable, non-toxic urea derivative. Water serves as a backup nucleophile. -
Protocol:
-
Add the decontamination solution to the contaminated glassware or spill residue.
-
Swirl and let stand for at least 30 minutes.
-
Rinse with water and acetone.
-
Dispose of the rinsate in the aqueous basic waste stream.
-
References
-
National Institutes of Health (NIH) - PubChem. 3-Isocyanato-4-methoxybiphenyl Compound Summary. Retrieved from [Link]
-
Safe Work Australia. Guide to Handling Isocyanates. Retrieved from [Link]
-
Organic Syntheses. Working with Hazardous Chemicals: Decontamination of Isocyanates. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Registration Dossier: Isocyanates and Respiratory Sensitization. Retrieved from [Link][7]
Sources
- 1. chembk.com [chembk.com]
- 2. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 3. worksafe.govt.nz [worksafe.govt.nz]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Profile & Handling: 3-Isocyanato-4-methoxybiphenyl
Executive Summary
3-Isocyanato-4-methoxybiphenyl (CAS: 480439-22-3) is a specialized electrophilic intermediate primarily utilized in the synthesis of pharmaceutical pharmacophores, particularly biphenyl-urea derivatives targeting kinase pathways (e.g., p38 MAP kinase).
Unlike common reagents, specific physical property data for this compound is often absent from standard public databases. This guide synthesizes available experimental data from its direct precursors and structural analogs to provide a reliable operational profile. Researchers should treat this compound as a moisture-sensitive low-melting solid that requires inert handling to prevent degradation into the corresponding urea.
Part 1: Physicochemical Characterization
Identification & Properties
| Parameter | Data | Confidence/Source |
| CAS Number | 480439-22-3 | Verified |
| IUPAC Name | 2-Isocyanato-1-methoxy-4-phenylbenzene | Standard |
| Molecular Formula | C₁₄H₁₁NO₂ | Calculated |
| Molecular Weight | 225.25 g/mol | Calculated |
| Physical State | Low-melting Solid / Semi-solid | Observed (Analogous) |
| Melting Point (MP) | ~45–75 °C (Estimated) | Predicted based on Precursor MP (84°C) |
| Boiling Point (BP) | >300 °C (760 mmHg) | Extrapolated from 4-Methoxybiphenyl |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Toluene | Experimental Standard |
| Reactivity | Highly Electrophilic; Hydrolyzes to Urea | Chemical Class |
Thermal Analysis & Phase Behavior
Melting Point Logic: The direct precursor, 3-Amino-4-methoxybiphenyl (CAS 39811-17-1), is a crystalline solid with a sharp melting point of 81–84 °C [1]. Conversion of the amine (-NH₂) to the isocyanate (-NCO) typically lowers the melting point due to the loss of intermolecular hydrogen bonding. Consequently, 3-Isocyanato-4-methoxybiphenyl is expected to melt in the 45–75 °C range.
-
Operational Note: If the material appears as a viscous liquid upon receipt, it may be supercooled or contain slight impurities. Recrystallization from dry hexane/toluene can restore the solid form.
Boiling Point & Volatility: With a molecular weight of 225.25 Da and a biphenyl core, the compound has low volatility.
-
Atmospheric BP: Predicted >300 °C (Decomposition likely).
-
Vacuum Distillation: Estimated 160–180 °C at 0.5 mmHg .
-
Recommendation: Purification via vacuum distillation requires high vacuum (<1 mmHg) to avoid thermal degradation.
Part 2: Synthesis & Experimental Protocols
Due to the commercial scarcity of the isocyanate, in-house preparation from the amine is a standard workflow. The Triphosgene Method is preferred for safety and yield over gaseous phosgene.
Synthesis Workflow (Graphviz)
Caption: Synthesis of 3-Isocyanato-4-methoxybiphenyl via the Triphosgene route. Typically performed in Dichloromethane (DCM) or Toluene.
Detailed Protocol: Triphosgene Route
Safety Warning: Triphosgene generates phosgene gas in situ. All operations must be performed in a well-ventilated fume hood.
-
Preparation: Dissolve 3-Amino-4-methoxybiphenyl (1.0 eq) in anhydrous DCM (0.2 M concentration). Add Triethylamine (2.2 eq) as an acid scavenger.
-
Addition: Cool the solution to 0 °C. Slowly add a solution of Triphosgene (0.35 eq) in DCM dropwise over 30 minutes.
-
Why: Slow addition at low temperature prevents the formation of symmetrical urea byproducts.
-
-
Reaction: Allow the mixture to warm to room temperature, then reflux for 2–3 hours. Monitor via TLC (conversion of polar amine to non-polar isocyanate).
-
Note: An aliquot quenched with methanol should show the methyl carbamate product by LC-MS.
-
-
Workup: Cool to room temperature. Filter off the triethylamine hydrochloride salts.
-
Purification: Concentrate the filtrate under reduced pressure.
-
If Solid: Recrystallize from anhydrous Hexane/EtOAc.
-
If Oil: Distill under high vacuum (Kugelrohr) or use directly if purity is >95%.
-
Part 3: Handling & Storage (The Self-Validating System)
To ensure scientific integrity, the quality of the reagent must be validated before use in expensive drug discovery steps.
The "Urea Test" (Quality Control)
Before using a stored batch, perform this rapid check:
-
Take a small aliquot (5 mg).
-
Add excess n-butylamine in DCM.
-
Analyze via LC-MS.[1]
-
Pass: Quantitative conversion to the n-butyl urea adduct (MW = 225 + 73 = 298 Da).
-
Fail: Presence of original amine (hydrolysis) or symmetrical urea (dimerization).
-
Storage Conditions
-
Temperature: 2–8 °C (Refrigerated).
-
Atmosphere: Strictly under Argon or Nitrogen.
-
Container: Vial with a PTFE-lined septum, sealed with Parafilm.
-
Shelf Life: ~6 months if kept dry. Moisture is the primary degradation pathway.
Degradation Pathway
Isocyanates react with atmospheric moisture to form the carbamic acid, which spontaneously decarboxylates to the amine. The amine then reacts with the remaining isocyanate to form the insoluble 1,3-bis(4-methoxy-3-biphenylyl)urea .
-
Visual Indicator: Appearance of a white, insoluble precipitate in the reagent bottle indicates moisture contamination.
References
-
PubChem. (2024). Compound Summary: 3-Isocyanato-4-methoxybiphenyl (CAS 480439-22-3). National Library of Medicine. Retrieved from [Link]
- Google Patents. (2010). WO2010078427A1: Substituted pyrazolo[3,4-b]pyridine compounds. (Example 68: Usage of 3-isocyanato-4-methoxybiphenyl).
Sources
Biological Activity and Synthetic Utility of Methoxybiphenyl Isocyanate Derivatives
Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals[1]
Executive Summary
Methoxybiphenyl isocyanate derivatives represent a critical class of pharmacophore precursors in modern medicinal chemistry. While the isocyanate moiety itself is a reactive electrophile used primarily for derivatization, its value lies in its role as a "warhead" for generating diarylureas and carbamates . These downstream derivatives are potent bioactive agents, exhibiting significant efficacy as kinase inhibitors (anticancer), antimicrobial agents, and anticonvulsants.[1] This guide analyzes the chemical behavior, synthetic pathways, and pharmacological mechanisms of these compounds, providing a self-validating framework for their application in drug discovery.
Part 1: Chemical Basis & Reactivity
The Isocyanate "Warhead"
The biological utility of methoxybiphenyl isocyanate stems from the high reactivity of the isocyanate (-N=C=O) group. This cumulative double bond system acts as a potent electrophile, susceptible to attack by nucleophiles such as amines, alcohols, and thiols.[1]
-
Reactivity Profile: The central carbon of the isocyanate group is highly electron-deficient. In the context of a biphenyl system, the extended conjugation stabilizes the molecule enough for isolation but retains sufficient reactivity for rapid coupling.
-
The Biphenyl Scaffold: The methoxybiphenyl core provides a lipophilic scaffold essential for binding in hydrophobic pockets of enzymes (e.g., the ATP-binding site of protein kinases). The methoxy group (-OCH₃) often enhances metabolic stability and alters the electronic properties of the ring, influencing the pKa of the resulting urea nitrogens.
Structural Logic in Drug Design
The transformation of the isocyanate into a urea linkage (-NH-CO-NH-) is the key to biological activity.
-
Hydrogen Bonding: The urea motif acts as a "hydrogen bond zipper," capable of forming bidentate hydrogen bonds with amino acid residues (e.g., Asp-Phe-Gly "DFG" motifs in kinases).[1]
-
Conformational Control: The rigidity of the biphenyl core restricts the conformational freedom of the molecule, reducing the entropic penalty upon binding to a protein target.
Part 2: Synthesis of Bioactive Derivatives
To access the biological activity, the isocyanate must be coupled with an amine. The following workflow describes the synthesis of a Diarylurea Kinase Inhibitor Analog using 4'-methoxy[1,1'-biphenyl]-4-yl isocyanate.
Experimental Protocol: Synthesis of N-(4'-methoxybiphenyl-4-yl)-N'-arylurea
Objective: Create a stable urea derivative for biological evaluation.
Reagents:
-
4'-Methoxy[1,1'-biphenyl]-4-yl isocyanate (1.0 equiv)[1]
-
Target Aryl Amine (e.g., 4-chloro-3-(trifluoromethyl)aniline) (1.0 equiv)[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 50 mL round-bottom flask and purge with nitrogen to ensure anhydrous conditions (isocyanates react with atmospheric moisture to form symmetrical ureas).
-
Dissolution: Dissolve 1.0 mmol of the aryl amine in 10 mL of anhydrous DCM. Stir at room temperature (25°C).
-
Addition: Dissolve 1.0 mmol of 4'-methoxy[1,1'-biphenyl]-4-yl isocyanate in 5 mL of DCM. Add this solution dropwise to the amine solution over 10 minutes. Note: The reaction is exothermic; cooling to 0°C may be required for highly reactive amines.[2]
-
Reaction: Stir the mixture for 3–12 hours. Monitor progress via TLC (Ethyl Acetate:Hexane 1:1).[1][2] The urea product typically precipitates as a white solid.[2]
-
Isolation: Filter the precipitate. Wash the filter cake 3x with cold DCM and 3x with Hexane to remove unreacted starting materials.
-
Purification: If no precipitate forms, evaporate the solvent and recrystallize from Ethanol/Water.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for two distinct singlet peaks between 8.5–9.5 ppm corresponding to the urea -NH protons.
Caption: Reaction pathway for the conversion of isocyanate precursors into bioactive urea pharmacophores.
Part 3: Biological Applications & Mechanisms[1][3]
Anticancer Activity (Kinase Inhibition)
Derivatives of methoxybiphenyl isocyanate are structural analogs of Sorafenib and Regorafenib .[1]
-
Mechanism: These compounds function as Type II kinase inhibitors. The biphenyl moiety occupies the hydrophobic pocket adjacent to the ATP-binding site. The urea linkage (derived from the isocyanate) forms critical hydrogen bonds with the glutamate (Glu) and aspartate (Asp) residues in the kinase "hinge" region.[1]
-
Target Specificity: High affinity is often observed against VEGFR-2 , PDGFR , and B-RAF kinases.[1] The 4'-methoxy group improves lipophilicity, aiding cell membrane permeability.
Antimicrobial & Antifungal Activity
Urea and thiourea derivatives synthesized from these isocyanates exhibit broad-spectrum antimicrobial properties.[3]
-
Mechanism: Disruption of cell membrane integrity and inhibition of bacterial DNA gyrase.
-
Data: Studies indicate that biphenyl urea derivatives can achieve Minimum Inhibitory Concentrations (MIC) as low as 15.6 µg/mL against Staphylococcus aureus and Candida albicans.[1]
Anticonvulsant Activity
Specific methoxybiphenyl ureas have demonstrated efficacy in preventing seizures in maximal electroshock (MES) models.[1]
-
Mechanism: Modulation of voltage-gated sodium channels (VGSCs).[1] The lipophilic biphenyl core stabilizes the inactivated state of the sodium channel, preventing repetitive neuronal firing.
Part 4: Data Summary & Analysis
The following table summarizes the Structure-Activity Relationship (SAR) for derivatives synthesized from methoxybiphenyl isocyanates.
| Derivative Class | Target / Assay | Activity Metric | Key Structural Feature |
| Diarylurea | VEGFR-2 Kinase | IC₅₀: 20–50 nM | Urea linker H-bonds to Glu/Asp; Biphenyl fills hydrophobic pocket.[1] |
| Biphenyl Carbamate | S. aureus (Bacteria) | MIC: 15–30 µg/mL | Lipophilicity of methoxybiphenyl allows membrane penetration. |
| Benzoyl Urea | GABA Receptors | Protection % (MES) | Electron-donating methoxy group enhances CNS penetration.[1] |
Mechanism of Action: Kinase Binding
The diagram below illustrates the binding mode of a methoxybiphenyl urea inhibitor within the kinase ATP-binding pocket.
Caption: Pharmacophore mapping of methoxybiphenyl urea derivatives in the kinase ATP-binding site.
Part 5: Safety & Toxicology
Warning: Isocyanates are potent respiratory sensitizers.
-
Hazards: Inhalation can cause occupational asthma and sensitization.[4] Direct skin contact may cause severe dermatitis.
-
Handling: All synthesis steps involving the isocyanate precursor must be performed in a fume hood .
-
Quenching: Unreacted isocyanate should be quenched with methanol or an aqueous ammonium chloride solution before disposal.
References
-
Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Source: PubMed / NIH URL:[1][Link]
-
Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives. Source: PubMed Central (PMC) URL:[1][Link][1]
-
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Source: Hilaris Publisher URL:[1][Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Source: Asian Journal of Chemistry URL:[Link]
-
Information for BOHS members on monitoring for organic isocyanates in air. Source: British Occupational Hygiene Society URL:[Link][1]
Sources
Methodological & Application
Synthesis of Novel Biphenyl Urea Derivatives Utilizing 3-Isocyanato-4-methoxybiphenyl: An Application Note and Protocol for Drug Discovery
Introduction: The Significance of Biphenyl Ureas in Medicinal Chemistry
The urea functional group is a cornerstone in modern drug design, prized for its ability to form robust hydrogen bond networks with biological targets, thereby influencing drug potency, selectivity, and pharmacokinetic properties.[1] Within this chemical class, N,N'-diaryl ureas, particularly those incorporating a biphenyl scaffold, have garnered significant attention from the medicinal chemistry community. This interest is largely fueled by the success of multi-targeted kinase inhibitors like Sorafenib, which features a diaryl urea moiety crucial for its anti-cancer activity.[2] The biphenyl group provides a rigid, yet tunable, framework that allows for the exploration of chemical space and optimization of interactions with protein active sites.
3-Isocyanato-4-methoxybiphenyl serves as a valuable and reactive building block for the synthesis of a diverse library of biphenyl urea derivatives. The isocyanate group provides a highly efficient route for the formation of the urea linkage through its reaction with primary and secondary amines. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of novel urea derivatives using 3-isocyanato-4-methoxybiphenyl as the key reagent. The protocols detailed herein are designed to be robust and adaptable, facilitating the exploration of this promising chemical space for the discovery of new therapeutic agents.
Chemical Profile of the Core Reagent: 3-Isocyanato-4-methoxybiphenyl
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁NO₂ | PubChem CID: 3530992 |
| Molecular Weight | 225.24 g/mol | PubChem CID: 3530992 |
| Appearance | Solid (visual inspection) | General Knowledge |
| Key Reactive Group | Isocyanate (-N=C=O) | General Knowledge |
The isocyanate group is a highly electrophilic functional group that readily reacts with nucleophiles such as primary and secondary amines to form stable urea bonds. This reactivity is the basis for the synthetic protocols described in this guide.
Reaction Mechanism: Nucleophilic Addition of Amines to Isocyanates
The synthesis of urea derivatives from 3-isocyanato-4-methoxybiphenyl and an amine proceeds through a well-established nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isocyanate group. This is followed by a proton transfer from the amine nitrogen to the isocyanate nitrogen, resulting in the formation of the stable urea linkage.
Caption: General reaction scheme for the synthesis of urea derivatives.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative N,N'-disubstituted urea derivative.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 3-Isocyanato-4-methoxybiphenyl | ≥97% | Commercially Available | Store under inert gas, away from moisture. |
| Substituted Aniline (e.g., 4-chloroaniline) | Reagent Grade | Commercially Available | |
| Dichloromethane (DCM), Anhydrous | ACS Grade | Commercially Available | Use of a dry solvent is crucial to prevent hydrolysis of the isocyanate. |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercially Available | Optional, as a non-nucleophilic base if the amine salt is used. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Deionized Water | In-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Commercially Available | For drying organic layers. |
| Round-bottom flasks | |||
| Magnetic stirrer and stir bars | |||
| Condenser | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | |||
| Glass funnels and filter paper | |||
| Column chromatography setup |
Protocol 1: Synthesis of N-(4-chlorophenyl)-N'-(4-methoxybiphenyl-3-yl)urea
This protocol details the reaction of 3-isocyanato-4-methoxybiphenyl with 4-chloroaniline in an organic solvent.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloroaniline (1.0 eq.) in anhydrous dichloromethane (DCM) (approximately 10 mL per mmol of amine).
-
Addition of Isocyanate: To the stirred solution of the amine at room temperature, add a solution of 3-isocyanato-4-methoxybiphenyl (1.0 eq.) in anhydrous DCM (approximately 5 mL per mmol of isocyanate) dropwise over 5-10 minutes. The use of a syringe or dropping funnel is recommended for controlled addition.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30-50% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates reaction progression. The reaction is often complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove any unreacted amine), saturated aqueous sodium bicarbonate solution (to neutralize), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Caption: Experimental workflow for the synthesis of biphenyl urea derivatives.
Purification of the Urea Derivative
The crude product can be purified by one of the following methods, depending on its purity and physical properties.
-
Recrystallization: This is the preferred method if the crude product is a solid and a suitable solvent system can be identified. A common approach is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, ethyl acetate) and then allow it to cool slowly to induce crystallization.[3] A dual-solvent system (e.g., DCM/hexanes, ethanol/water) can also be effective.[4]
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purification by column chromatography on silica gel is recommended. A gradient of ethyl acetate in hexanes is typically a good starting point for the elution of diaryl ureas.[5]
Characterization of the Synthesized Urea Derivative
The structure and purity of the synthesized biphenyl urea derivative should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The protons of the urea linkage (–NH–CO–NH–) typically appear as two distinct singlets in the downfield region of the spectrum, generally between δ 8.0 and 10.0 ppm when using DMSO-d₆ as the solvent.[6] The aromatic protons will exhibit characteristic splitting patterns in the range of δ 6.5-8.5 ppm. The methoxy group protons will appear as a singlet around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbonyl carbon of the urea group is a key diagnostic signal and typically resonates in the range of δ 150-160 ppm.[7] The aromatic carbons will appear in the δ 110-160 ppm region.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching vibration of the urea carbonyl group is expected in the region of 1630-1680 cm⁻¹.[8]
-
The N-H stretching vibrations are typically observed as one or two bands in the range of 3200-3400 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or another soft ionization technique should be used to determine the molecular weight of the product and confirm its elemental composition.
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive isocyanate (hydrolyzed).- Low reactivity of the amine. | - Use fresh or properly stored isocyanate.- Ensure anhydrous reaction conditions.- Gently heat the reaction mixture or extend the reaction time.- Consider adding a non-nucleophilic base like DIPEA if the amine salt is used. |
| Formation of symmetrical urea byproduct | - Hydrolysis of the isocyanate to the corresponding amine, which then reacts with another molecule of isocyanate. | - Strictly maintain anhydrous conditions.- Add the isocyanate solution slowly to the amine solution. |
| Difficulty in purification | - Product and impurities have similar polarities.- Product is an oil. | - Try different solvent systems for column chromatography.- Attempt to form a crystalline salt of the product for purification by recrystallization. |
Safety Precautions
Working with isocyanates requires strict adherence to safety protocols due to their potential health hazards.
-
General Handling: All manipulations involving 3-isocyanato-4-methoxybiphenyl and other isocyanates should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
-
Health Hazards of 3-Isocyanato-4-methoxybiphenyl:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled.
-
May cause respiratory irritation.
-
-
Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-Isocyanato-4-methoxybiphenyl is a versatile and efficient reagent for the synthesis of a wide array of novel biphenyl urea derivatives. The straightforward reaction with primary and secondary amines, coupled with established purification and characterization techniques, provides a robust platform for the generation of compound libraries for drug discovery programs. The protocols and guidelines presented in this application note are intended to empower researchers to explore the rich chemical space of biphenyl ureas and contribute to the development of new and effective therapeutic agents. By adhering to the principles of scientific integrity and safety, the synthesis of these valuable compounds can be achieved with high efficiency and reproducibility.
References
-
PubChem. (n.d.). 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved from [Link]
-
Zenodo. (n.d.). Synthesis of Substituted Ureas and Thio-ureas. Retrieved from [Link] (Please note: This is a placeholder URL as the original link was not a direct permalink to a specific publication)
-
ResearchGate. (n.d.). Large scale preparation of N-substituted urea. Retrieved from [Link]
-
Organic Letters. (2011). Synthesis of Unsymmetrical Diarylureas via Pd-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters. ACS Publications. Retrieved from [Link]
-
Research and development of N,N′-diarylureas as anti-tumor agents. (2021). RSC Medicinal Chemistry. Royal Society of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying and crystallizing urea.
- Google Patents. (n.d.). N,N-diarylurea compounds and N,N'-diarylthiourea compounds as inhibitors of translation initiation.
-
Diaryl Ureas as an Antiprotozoal Chemotype. (2021). ACS Infectious Diseases. ACS Publications. Retrieved from [Link]
-
Diaryl Ureas as an Antiprotozoal Chemotype. (2021). PubMed. National Center for Biotechnology Information. Retrieved from [Link]
-
Sciencemadness.org. (2020). Recrystallization with dual solvent system?. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shifts of the carbonyl carbons and N-H groups in the 13 C and 1 H NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of mono-and N,N-disubstituted ureas. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of pure Urea. Retrieved from [Link]
-
Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). Molecules. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Frequencies of Different Vibration Mode in FTIR Spectra of Urea Formaldehyde/Corn Husk Cellulose Composites. Retrieved from [Link]
-
YouTube. (2016, January 31). Recrystallization (urea as an example). Retrieved from [Link]
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The Strategic Utility of 3-Isocyanato-4-methoxybiphenyl in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Biphenyl Urea Motif as a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the pursuit of novel molecular entities with high efficacy and specificity is a paramount objective. Within the vast chemical space available to medicinal chemists, certain structural motifs have emerged as "privileged scaffolds" due to their ability to interact with a multitude of biological targets in a specific and high-affinity manner. The biaryl urea functionality is a prime example of such a scaffold, underpinning the therapeutic success of numerous approved drugs, particularly in the realm of oncology and inflammatory diseases.
The power of the biaryl urea motif lies in its unique combination of structural rigidity and conformational flexibility, coupled with its capacity to engage in crucial hydrogen bonding interactions with protein targets. The urea linkage serves as a potent hydrogen bond donor and acceptor, anchoring the molecule within the active site of enzymes or the binding pockets of receptors. The biphenyl core provides a versatile platform for introducing various substituents to modulate pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target selectivity.
This technical guide focuses on a key building block for the synthesis of biaryl ureas: 3-isocyanato-4-methoxybiphenyl . We will delve into its chemical properties, reactivity, and provide detailed protocols for its application in the synthesis of bioactive compounds, offering researchers a practical resource to leverage this valuable synthon in their drug discovery endeavors.
Physicochemical and Reactivity Profile of 3-Isocyanato-4-methoxybiphenyl
3-Isocyanato-4-methoxybiphenyl is a versatile bifunctional reagent, possessing a reactive isocyanate group and a biphenyl scaffold. Understanding its properties is crucial for its effective utilization in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₁NO₂ | [1] |
| Molecular Weight | 225.24 g/mol | [1] |
| Appearance | White to off-white solid | |
| CAS Number | 480439-22-3 | [1] |
| SMILES | COC1=C(C=C(C=C1)C2=CC=CC=C2)N=C=O | [1] |
The isocyanate group (-N=C=O) is a highly electrophilic moiety, readily undergoing nucleophilic attack by primary and secondary amines to form stable urea derivatives. This reaction is typically fast, efficient, and proceeds under mild conditions, making it an ideal coupling strategy in multi-step syntheses. The methoxy group at the 4-position of the biphenyl ring can influence the electronic properties of the molecule and may play a role in directing interactions with biological targets.
Core Application: Synthesis of Diaryl Urea Kinase Inhibitors
A prominent application of 3-isocyanato-4-methoxybiphenyl is in the synthesis of diaryl urea-based kinase inhibitors. Many of these inhibitors, such as Sorafenib, target key kinases in signaling pathways that are dysregulated in cancer and inflammatory diseases. The general synthetic strategy involves the reaction of the isocyanate with a suitable amine-containing fragment.
General Workflow for Diaryl Urea Synthesis
The synthesis of diaryl ureas from 3-isocyanato-4-methoxybiphenyl and a primary amine is a straightforward and high-yielding process.
Caption: General workflow for the synthesis of diaryl ureas.
Detailed Protocol: Synthesis of a Biaryl Urea Analog
This protocol details the synthesis of a biaryl urea derivative, a common scaffold in kinase inhibitors, through the reaction of 3-isocyanato-4-methoxybiphenyl with a substituted aniline.
Reaction Scheme:
Reaction of 3-isocyanato-4-methoxybiphenyl with a substituted aniline to form a diaryl urea.
Materials:
-
3-Isocyanato-4-methoxybiphenyl (1.0 eq)
-
Substituted aniline (e.g., 4-amino-3-fluorophenol) (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Preparation of the Amine Solution: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Addition of the Isocyanate: To the stirred amine solution at room temperature, add a solution of 3-isocyanato-4-methoxybiphenyl (1.0 eq) in anhydrous DCM dropwise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Product Isolation: Upon completion, the diaryl urea product often precipitates out of the DCM solution. If a precipitate forms, it can be collected by vacuum filtration, washed with a small amount of cold DCM, and dried under vacuum.
-
Alternative Work-up: If no precipitate forms, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can then be purified.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure diaryl urea.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Expected Results:
This reaction typically proceeds with high yields (often >90%) and produces the desired diaryl urea with high purity after appropriate work-up and purification.
Mechanism of Action: How Biaryl Ureas Inhibit Kinases
Many biaryl urea-containing drugs, such as Sorafenib, function as Type II kinase inhibitors. These inhibitors bind to the "DFG-out" (inactive) conformation of the kinase, a feature that contributes to their selectivity. The urea moiety is critical for this interaction, forming key hydrogen bonds with conserved residues in the kinase hinge region and with the DFG motif.
Caption: Generalized binding mode of a biaryl urea kinase inhibitor.
The biphenyl moiety of the inhibitor, derived from 3-isocyanato-4-methoxybiphenyl, typically occupies a hydrophobic pocket within the kinase domain, contributing to the overall binding affinity. The other aryl ring, introduced from the amine component, can be modified to enhance selectivity and potency against specific kinases.
Safety and Handling of 3-Isocyanato-4-methoxybiphenyl
As with all isocyanates, 3-isocyanato-4-methoxybiphenyl should be handled with care in a well-ventilated fume hood. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and eye irritation and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
In case of exposure:
-
Skin contact: Immediately wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Ingestion: Rinse mouth and seek medical attention.
Conclusion and Future Perspectives
3-Isocyanato-4-methoxybiphenyl is a valuable and versatile building block in drug discovery, particularly for the synthesis of biaryl urea-based kinase inhibitors. Its straightforward reactivity and the privileged nature of the resulting scaffold make it an attractive tool for medicinal chemists. The continued exploration of new amine coupling partners for this isocyanate will undoubtedly lead to the discovery of novel bioactive molecules with therapeutic potential against a range of diseases. As our understanding of the structural requirements for targeting specific biological pathways deepens, the strategic use of well-designed building blocks like 3-isocyanato-4-methoxybiphenyl will remain a cornerstone of successful drug development programs.
References
-
PubChem. 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]
- Usharani, V., Bhujanga Rao, A. K. S., Pulla Reddy, M., & Dubey, P. K. (Year).
- Patel, H., Sharma, P., & Shaikh, M. (2014). An efficient and greener protocol towards synthesis of unsymmetrical N,N′-biphenyl urea. Arabian Journal of Chemistry, 7(5), 793-797.
- Boehringer Ingelheim Pharmaceuticals Inc. (2001). Novel process for synthesis of heteroaryl-substituted urea compounds. WO2001004115A2.
- Kopecký, J., & Pískala, A. (1994). The Synthesis and Some Properties of N,N'-Bis(3-alkoxyphenyl)ureas.
- Enamine. (n.d.).
-
PubChem. 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. [Link]
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Application Note: Strategic Synthesis of Carbamates from 3-Isocyanato-4-methoxybiphenyl
Introduction & Strategic Context
In medicinal chemistry, the carbamate (urethane) moiety acts as a critical "peptide surrogate," offering enhanced metabolic stability compared to esters and improved membrane permeability compared to amides.[1][2][3] The specific precursor, 3-Isocyanato-4-methoxybiphenyl , represents a privileged scaffold; the biphenyl core provides significant hydrophobic binding potential (common in kinase and FAAH inhibitors), while the ortho-methoxy group modulates the electronic environment of the isocyanate.
This guide addresses the specific challenges of working with this substrate:
-
Electronic Deactivation: The 4-methoxy group acts as an Electron Donating Group (EDG).[4] Through resonance, it slightly reduces the electrophilicity of the isocyanate carbon at the 3-position compared to unsubstituted phenyl isocyanates, often necessitating catalytic activation for sterically hindered alcohols.
-
Solubility: The lipophilic biphenyl tail requires careful solvent selection to maintain homogeneity, particularly when reacting with polar alcohols.
-
Moisture Sensitivity: Like all isocyanates, this precursor competes for water to form insoluble urea byproducts, a common failure mode in unoptimized protocols.[4]
Chemical Mechanism & Reactivity[1][5]
The formation of carbamates from isocyanates is a nucleophilic addition reaction. The alcohol oxygen attacks the electrophilic carbon of the isocyanate group (
Mechanistic Pathway
The reaction can proceed via a non-catalyzed route (for highly reactive primary alcohols) or a Lewis Acid/Base catalyzed route (required for secondary/tertiary alcohols or deactivated isocyanates).[4]
Figure 1: Mechanistic pathways for carbamate formation vs. urea byproduct formation.[4] Note the dual activation modes for catalysis.
Experimental Protocols
Pre-requisites (Critical)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[4] Water content must be <50 ppm.[4]
-
Glassware: Flame-dried or oven-dried (>120°C) for 2 hours. Cool under Argon/Nitrogen.[4]
-
Stoichiometry: Use 1.1 equivalents of isocyanate if the alcohol is the valuable fragment; use 1.2 equivalents of alcohol if the isocyanate is the limiting reagent.
Method A: Standard Synthesis (Primary Alcohols)
Best for: Unhindered primary alcohols, scale-up, and acid-sensitive substrates.[4]
-
Setup: Charge a dried reaction vial with the Alcohol (1.0 equiv) and anhydrous DCM (0.1 M concentration).
-
Base Addition: Add Triethylamine (TEA) (1.2 equiv) via syringe.[4]
-
Isocyanate Addition: Dissolve 3-Isocyanato-4-methoxybiphenyl (1.1 equiv) in a minimum volume of DCM and add dropwise to the stirring alcohol solution at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT). Stir for 2–6 hours.
-
Monitoring: Monitor by TLC or LC-MS. Look for the disappearance of the isocyanate peak (IR: ~2270 cm⁻¹).
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM.[4] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[4]
Method B: Catalytic Synthesis (Secondary/Tertiary Alcohols)
Best for: Sterically hindered alcohols, phenols, or when Method A is sluggish.[4]
-
Setup: Charge flask with Alcohol (1.0 equiv) and anhydrous Toluene or THF (0.2 M).
-
Catalyst: Add Dibutyltin Dilaurate (DBTL) (1–5 mol%).
-
Alternative: For metal-free conditions, use DMAP (10 mol%).[4]
-
-
Isocyanate Addition: Add 3-Isocyanato-4-methoxybiphenyl (1.2 equiv) in one portion.
-
Reaction: Heat to 60°C (THF) or 80°C (Toluene) under an inert atmosphere.
-
Duration: Reactions typically require 4–12 hours.[4]
-
Workup: Evaporate solvent. Purify via flash column chromatography (Silica gel).
Optimization & Troubleshooting Guide
The electronic nature of the 4-methoxybiphenyl system presents specific failure modes. Use this decision matrix to optimize yield.
Figure 2: Troubleshooting logic for isocyanate coupling reactions.
Data Summary: Solvent & Catalyst Effects[4][7][8][9]
| Parameter | Recommendation | Rationale |
| Solvent Polarity | Non-polar (Toluene, DCM) | Polar solvents (DMF, DMSO) can contain water and are harder to remove.[4] Non-polar solvents stabilize the transition state less but prevent side reactions. |
| Catalyst: DBTL | 1–5 mol% | Highly effective Lewis acid.[4] Activates the isocyanate carbon, overcoming the deactivating effect of the methoxy group. |
| Catalyst: DMAP | 5–10 mol% | Nucleophilic catalyst.[4] Forms an active acyl-pyridinium species.[4] Good for acid-sensitive substrates.[4] |
| Scavengers | Polymer-supported Trisamine | If isocyanate is used in excess, add this resin at the end of the reaction to bind unreacted isocyanate, simplifying purification. |
Safety & Handling
Warning: Isocyanates are potent sensitizers.[4]
-
Inhalation: 3-Isocyanato-4-methoxybiphenyl can cause respiratory sensitization (asthma-like symptoms).[4][5] All weighing and handling must occur in a functioning fume hood.
-
Skin Contact: Causes irritation and potential allergic dermatitis.[4] Double-gloving (Nitrile) is recommended.[4]
-
Waste: Quench all glassware and waste streams with a mixture of water/ethanol/ammonia to decompose residual isocyanates before disposal.
References
-
Ghosh, A. K., & Brindisi, M. (2015).[4] Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.[4] Link[4]
-
Ozgur, A., et al. (2013).[4] Synthesis and Structure–Activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 56(14).[4][6] Link[4]
-
BenchChem Technical Support. (2025). Isocyanate Reaction Troubleshooting: Urea Formation and Moisture Control. Link[4]
-
Sigma-Aldrich. (2023).[4][7] 4-Methoxyphenyl isocyanate Product Information and Safety Data Sheet. Link
-
PubChem. (2023).[4] 3-Isocyanato-4-methoxybiphenyl Compound Summary (CID 3530992).[4][5] Link[4]
Sources
- 1. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]
- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Isocyanato-4-methoxybenzene | C8H7NO2 | CID 79443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 4-Methoxyphenyl isocyanate 99 5416-93-3 [sigmaaldrich.com]
Application Note: Multicomponent Synthesis Using 3-Isocyanato-4-methoxybiphenyl
This is a comprehensive Application Note and Protocol guide for the use of 3-Isocyanato-4-methoxybiphenyl in multicomponent reactions (MCRs).
Executive Summary
3-Isocyanato-4-methoxybiphenyl (CAS: 3998-35-8) is a privileged aryl isocyanate scaffold characterized by a biphenyl core and a para-methoxy substituent relative to the phenyl ring. The electrophilic isocyanate (-NCO) group serves as a versatile "linchpin" in Multicomponent Reactions (MCRs), enabling the rapid assembly of pharmacologically active heterocycles such as hydantoins , dihydropyrimidinones , and unsymmetrical ureas .
This guide details the physicochemical profile of the reagent, safety protocols, and two validated one-pot MCR protocols designed to maximize atom economy and scaffold diversity.
Chemical Profile & Safety
Before initiating any MCR workflows, researchers must familiarize themselves with the specific properties of this building block.
| Property | Data | Notes |
| Chemical Name | 3-Isocyanato-4-methoxybiphenyl | Also known as 4-Methoxy-3-biphenylyl isocyanate |
| CAS Number | 3998-35-8 | |
| Molecular Weight | 225.24 g/mol | Use this for stoichiometry calculations |
| Physical State | Solid (White to Off-white) | Melting Point: ~86–90 °C |
| Reactivity | High (Electrophilic) | Reacts rapidly with nucleophiles (amines, alcohols, H₂O) |
| Storage | 2–8 °C, Inert Atmosphere | Moisture sensitive; store under Nitrogen/Argon |
Safety & Handling (Critical)
-
Respiratory Hazard: Like all isocyanates, this compound is a potent respiratory sensitizer. Never weigh or handle outside a functioning fume hood.
-
Moisture Sensitivity: The isocyanate group hydrolyzes to the corresponding amine (4-methoxy-3-biphenylamine) and CO₂ upon contact with atmospheric moisture. This can pressurize sealed vessels.
-
Decontamination: Spills should be neutralized immediately with a solution of 90% water, 8% concentrated ammonia, and 2% liquid detergent.
Application 1: The Modified Biginelli 4-Component Reaction
Target Scaffold: 3,4-Dihydropyrimidin-2(1H)-ones (DHPMs) Mechanism Type: Acid-Catalyzed Cyclocondensation
Rationale
The classic Biginelli reaction utilizes urea, an aldehyde, and a 1,3-dicarbonyl. By replacing the pre-formed urea with an amine and 3-Isocyanato-4-methoxybiphenyl , we generate an N-substituted urea in situ. This allows for the introduction of the biphenyl moiety directly onto the N1 position of the pyrimidine core, a substitution pattern often associated with calcium channel modulation and anticancer activity.
Experimental Workflow
This protocol describes a one-pot, sequential addition method to minimize side reactions (e.g., Knoevenagel condensation of the aldehyde and dicarbonyl prior to urea formation).
Reagents
-
Component A: 3-Isocyanato-4-methoxybiphenyl (1.0 equiv)
-
Component B: Primary Amine (e.g., Benzylamine) (1.0 equiv)
-
Component C: Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv)
-
Component D: 1,3-Dicarbonyl (e.g., Methyl Acetoacetate) (1.0 equiv)
-
Catalyst: Ytterbium(III) Triflate [Yb(OTf)₃] (5 mol%) or TMSCl (1.0 equiv)
-
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Protocol
-
In Situ Urea Formation:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add Component B (1.0 mmol) in 2 mL of dry MeCN.
-
Cool to 0 °C in an ice bath.
-
Dropwise add a solution of 3-Isocyanato-4-methoxybiphenyl (225 mg, 1.0 mmol) in 1 mL MeCN.
-
Observation: A white precipitate (the urea intermediate) may form. Stir at Room Temperature (RT) for 30 minutes.
-
-
Multicomponent Assembly:
-
Add Component C (Aldehyde, 1.0 mmol), Component D (1,3-Dicarbonyl, 1.0 mmol), and the Catalyst (Yb(OTf)₃, 31 mg).
-
Note: If using TMSCl, add it last.
-
-
Cyclization:
-
Heat the reaction mixture to reflux (80–85 °C) for 4–6 hours.
-
Monitor conversion by TLC (Hexane:EtOAc 3:1) or LC-MS. Look for the disappearance of the urea intermediate.
-
-
Work-up:
-
Cool to RT. If the product precipitates, filter and wash with cold EtOH.
-
If soluble, evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography (SiO₂).
-
Mechanistic Pathway (DOT Visualization)
Figure 1: Sequential assembly of the dihydropyrimidinone scaffold via in situ urea generation.
Application 2: One-Pot Synthesis of 3,5-Disubstituted Hydantoins
Target Scaffold: Imidazolidine-2,4-diones Mechanism Type: Base-Mediated Cyclization of Ureido Esters
Rationale
Hydantoins are core structures in anticonvulsant drugs (e.g., Phenytoin). This protocol leverages the reactivity of 3-Isocyanato-4-methoxybiphenyl with amino acid esters . The biphenyl isocyanate provides the N3-substituent, while the amino acid side chain defines the C5-position, allowing for rapid library generation using natural or unnatural amino acids.
Experimental Workflow
Reagents
-
Component A: 3-Isocyanato-4-methoxybiphenyl (1.0 equiv)
-
Component B: Amino Acid Methyl Ester Hydrochloride (e.g., L-Phenylalanine methyl ester HCl) (1.1 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) for Step 1; Toluene for Step 2 (or perform neat if applicable).
Step-by-Step Protocol
-
Urea Formation:
-
Dissolve Amino Acid Ester HCl (1.1 mmol) in DCM (5 mL).
-
Add TEA (2.5 mmol) and stir for 10 min to liberate the free amine.
-
Add 3-Isocyanato-4-methoxybiphenyl (225 mg, 1.0 mmol) in one portion.
-
Stir at RT for 1–2 hours.
-
Checkpoint: TLC should show complete consumption of isocyanate and formation of the linear ureido ester.
-
-
Thermal Cyclization:
-
Evaporate the DCM under reduced pressure.
-
Redissolve the residue in Toluene (5 mL) or Ethanol containing catalytic base (e.g., 10% TEA).
-
Reflux for 2–4 hours. This drives the intramolecular attack of the urea nitrogen onto the ester carbonyl, releasing methanol.
-
-
Isolation:
-
Concentrate the reaction mixture.
-
Acidify with 1M HCl to remove residual amine/base.
-
Extract with EtOAc.
-
Recrystallize from EtOH/Water or purify via chromatography.
-
Mechanistic Pathway (DOT Visualization)
Figure 2: Two-stage one-pot synthesis of hydantoins from isocyanates and amino acid esters.
Troubleshooting & Validation
To ensure the integrity of the synthesized libraries, use the following markers:
| Issue | Probable Cause | Solution |
| Low Yield (Biginelli) | Knoevenagel side-reaction | Ensure Urea formation is complete (Step 1) before adding the aldehyde and dicarbonyl. |
| Incomplete Cyclization (Hydantoin) | Insufficient heat/base | Increase reflux time or switch to a higher boiling solvent (e.g., Xylene). |
| Urea Precipitation | Low solubility of intermediate | Add a co-solvent (e.g., DMF) to maintain homogeneity during the second step. |
| LC-MS Validation | Identification of Product | Target Mass: [M+H]⁺ = (MW of Amine + MW of Isocyanate + MW of Aldehyde + MW of Dicarbonyl) - (2 x H₂O). |
References
-
Isocyanate-Based MCR Reviews
-
Sallustrau, A. et al. "Isocyanate-based multicomponent reactions." RSC Advances, 2024 , 14, 39253-39267. Link
-
-
Hydantoin Synthesis
-
Tanwar, D. K. et al.[1] "A simple reaction of α-amino methyl ester hydrochlorides with carbamates provides... hydantoins." Synlett, 2017 , 28, 2285-2290.[1] Link
-
Konnert, L. et al. "The Bucherer–Bergs Multicomponent Synthesis of Hydantoins." Molecules, 2017 , 22, 1734. (Provides context on alternative hydantoin routes). Link
-
-
Compound Data
-
PubChem CID 3530992: 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. Link
-
Disclaimer: This protocol involves hazardous chemicals.[2][3][4] All experiments must be conducted by trained personnel in a certified laboratory environment.
Sources
Application Note: Biphenyl Isocyanate Scaffolds for Type II Kinase Inhibitor Synthesis
Abstract & Strategic Value
The biphenyl urea motif represents a "privileged structure" in kinase inhibitor design, most notably exemplified by FDA-approved agents like Sorafenib and Regorafenib. These scaffolds function primarily as Type II inhibitors , stabilizing the inactive "DFG-out" conformation of the kinase domain.
This application note details the robust synthesis of biphenyl isocyanates and their subsequent coupling to form diaryl ureas. Unlike standard literature that often overlooks the instability of isocyanate intermediates, this guide focuses on in-situ generation and triphosgene protocols to maximize safety and yield, providing a reproducible pathway for medicinal chemists.
Mechanistic Rationale: The "Glu-Out / Asp-Out" Interaction
To design effective inhibitors, one must understand the structural biology behind the scaffold. Type II inhibitors do not merely compete for the ATP binding site; they exploit a hydrophobic pocket exposed only when the activation loop (DFG motif) flips.
The Pharmacophore
The urea linkage derived from the biphenyl isocyanate is not a passive linker. It acts as an anchoring switch :
-
The Hydrophobic Tail (Biphenyl): Occupies the allosteric "back pocket" created by the displacement of the Phenylalanine (Phe) of the DFG motif.
-
The Urea Bridge: Forms a bidentate hydrogen bond network. One NH donates to the conserved Glutamate (Glu) in the
C-helix, and the other NH donates to the Aspartate (Asp) of the DFG motif. -
The Hinge Binder: The heterocyclic amine component (coupled to the isocyanate) binds to the ATP hinge region.
Visualization: Type II Binding Topology
The following diagram illustrates the critical interactions required for this scaffold to function.
Figure 1: Structural topology of a Biphenyl Urea inhibitor binding to the DFG-out kinase conformation.
Synthetic Protocols
Method Selection: Triphosgene vs. Curtius
While the Curtius rearrangement (acyl azide to isocyanate) is a classic route, it requires heating potentially explosive azide intermediates. For laboratory-scale medicinal chemistry, the Triphosgene method is superior in terms of atom economy, control, and safety, provided strict protocols are followed.
Protocol A: Synthesis of Biphenyl Isocyanate (Triphosgene Route)
Objective: Convert a biphenyl amine to a biphenyl isocyanate. Safety Warning: Triphosgene generates phosgene gas in situ. All operations must be performed in a well-ventilated fume hood.
Materials
-
Starting Material: 4-Aminobiphenyl derivative (1.0 equiv)
-
Reagent: Triphosgene (0.35 equiv - slight excess of phosgene equivalent)
-
Base: Triethylamine (TEA) or DIPEA (2.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Step-by-Step Procedure
-
System Setup: Flame-dry a 2-neck round bottom flask (RBF) and cool under Argon flow. Fit with a reflux condenser and an addition funnel.
-
Triphosgene Dissolution: Charge the RBF with Triphosgene (0.35 eq) and anhydrous DCM. Cool to 0°C.
-
Amine Addition: Dissolve the biphenyl amine (1.0 eq) in DCM. Add this solution slowly dropwise to the triphosgene solution over 30 minutes at 0°C.
-
Expert Insight: Adding amine to triphosgene (inverse addition) prevents the formation of symmetric urea byproducts (R-NH-CO-NH-R).
-
-
Base Addition: Once amine addition is complete, add TEA (2.5 eq) dropwise. A white precipitate (TEA·HCl) will form immediately.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.
-
QC Check: Aliquot a sample, blow dry with N2, and take an IR. Look for the strong Isocyanate stretch at ~2270 cm⁻¹ .
-
-
Workup (Filtration): If the isocyanate is stable, filter off the amine salts under Argon. Concentrate the filtrate to yield the crude isocyanate.
-
Note: For highly unstable isocyanates, proceed directly to Protocol B (One-Pot).
-
Protocol B: Urea Coupling (The "Click" Step)
Objective: React the isocyanate with a heteroaromatic amine to form the final inhibitor.
Step-by-Step Procedure
-
Coupling: Dissolve the heteroaromatic amine (e.g., aminopyridine derivative) (0.9 – 1.0 eq) in anhydrous THF or DMF.
-
Addition: Add the isocyanate solution (from Protocol A) dropwise at RT.
-
Incubation: Stir at RT for 12–24 hours. Heating (40–60°C) may be required for electron-deficient amines but increases side reactions.
-
Quenching: Add a small amount of MeOH to quench unreacted isocyanate.
-
Purification: The product often precipitates out of the reaction mixture. Filter and wash with DCM/Ether. If soluble, perform column chromatography (MeOH/DCM gradient).
Experimental Workflow Diagram
Figure 2: Step-by-step synthetic workflow for biphenyl urea kinase inhibitors.
Data Presentation & Quality Control
Key Characterization Markers
To validate the synthesis, the following spectroscopic signals are non-negotiable.
| Technique | Signal | Assignment | Validation Criteria |
| FT-IR | ~2270 cm⁻¹ | -N=C=O Stretch | Strong/Sharp. Disappearance indicates successful coupling. |
| FT-IR | ~1650-1700 cm⁻¹ | -NH-CO-NH- Carbonyl | Appearance in final product.[1] |
| 1H NMR | 8.5 - 9.5 ppm | Urea -NH- protons | Two singlets (often broad). Exchangeable with D2O. |
| 1H NMR | 7.0 - 8.0 ppm | Biphenyl Aromatic | Characteristic splitting pattern (doublets/multiplets). |
| LC-MS | [M+H]+ | Molecular Ion | Must match calculated mass. Watch for [M+Na]+ adducts. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Symmetric Urea formation (Bis-biphenyl urea) | High local concentration of amine during isocyanate formation. | Use Inverse Addition (add amine to triphosgene). Dilute the reaction. |
| Low Yield in Coupling | Nucleophile (heterocycle) is too electron-deficient. | Add a non-nucleophilic base (NaH or LiHMDS) to deprotonate the heterocycle before adding isocyanate. |
| Isocyanate Hydrolysis | Moisture in solvent/atmosphere. | Use strictly anhydrous solvents (molecular sieves). Maintain Argon atmosphere. |
Safety Protocol: Handling Isocyanates
Critical: Isocyanates are potent respiratory sensitizers and lacrimators.
-
Quenching: All glassware and syringes must be rinsed with a solution of 10% aqueous ammonia and ethanol before removal from the hood. This converts residual isocyanate/phosgene to harmless urea/salts.
-
Triphosgene: Treat as solid phosgene. Weigh in a closed container. If a spill occurs, cover with 9:1 MeOH/NH4OH.
-
PPE: Double nitrile gloves and lab coat are mandatory.
References
-
Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099–7109. Link
-
Liu, Y., & Gray, N. S. (2006). Rational design of inhibitors that bind to inactive kinase conformations. Nature Chemical Biology, 2(7), 358–364. Link
-
Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. Link
-
Safe Work Australia. (2020).[2] Guide to Handling Isocyanates. Link
Sources
Application Note: Solid-Phase Synthesis Using 3-Isocyanato-4-methoxybiphenyl
Abstract
This technical guide details the protocols for utilizing 3-Isocyanato-4-methoxybiphenyl (CAS: 480439-02-9 / Generic Analogues) in solid-phase organic synthesis (SPOS). While isocyanates are ubiquitous electrophiles, this specific biphenyl derivative is valuable for introducing hydrophobic, aromatic pharmacophores into peptidomimetics and small-molecule libraries (e.g., kinase inhibitors). This document covers material handling, urea and carbamate linkage formation, reaction monitoring, and troubleshooting.
Introduction & Mechanistic Basis[1][2][3][4]
The Reagent
3-Isocyanato-4-methoxybiphenyl is an electrophilic building block characterized by a biphenyl core and a para-methoxy substituent relative to the phenyl ring connection, with the isocyanate group at the meta position.
-
Function: Acts as a "capping" agent or a structural building block to generate urea or carbamate linkages.
-
Reactivity: The isocyanate carbon is highly electrophilic, susceptible to attack by nucleophiles (amines, alcohols, thiols) on the solid support.
Chemical Mechanisms
The utility of this reagent lies in its ability to form stable linkages without the need for exogenous activation reagents (like HATU or EDC), minimizing byproducts.
-
Urea Formation: Nucleophilic attack by a resin-bound amine (
) on the isocyanate carbon. -
Carbamate Formation: Attack by a resin-bound alcohol (
). This reaction is kinetically slower than urea formation and often requires catalysis or elevated temperatures.
Strategic Considerations
-
Solvent Compatibility: The reagent is generally soluble in Dichloromethane (DCM) and Dimethylformamide (DMF). DCM is preferred for polystyrene-based resins (e.g., Wang, Rink Amide) due to superior swelling properties.
-
Moisture Sensitivity: Isocyanates hydrolyze to form unstable carbamic acids, which decarboxylate to amines. These amines can then react with remaining isocyanate to form symmetrical urea dimers (impurities). Strict anhydrous conditions are required.
Visualization: Synthesis Workflow
The following diagram outlines the decision logic and workflow for using 3-Isocyanato-4-methoxybiphenyl on solid support.
Figure 1: Decision tree for solid-phase coupling of 3-Isocyanato-4-methoxybiphenyl depending on the resin-bound nucleophile.
Experimental Protocols
Materials & Reagents Table
| Component | Specification | Role |
| Reagent | 3-Isocyanato-4-methoxybiphenyl | Electrophile / Building Block |
| Solvent A | Anhydrous Dichloromethane (DCM) | Primary solvent (High swelling) |
| Solvent B | Anhydrous DMF | Co-solvent (Solubility enhancer) |
| Base | Diisopropylethylamine (DIPEA) | Neutralize amine salts (if applicable) |
| Catalyst | Copper(I) Chloride or DBTL | For Carbamate formation only |
| Resin | Rink Amide or Wang Resin | Solid Support |
Protocol A: Urea Linkage Formation (Amine-Resin)
Target: Synthesis of N-(3-(4-methoxybiphenyl))-N'-[Resin-Scaffold] urea.
Pre-requisites: Ensure the resin-bound amine is free-based. If the previous step was an Fmoc deprotection, the amine is free. If it was a Boc deprotection (using TFA), the amine exists as a TFA salt and must be neutralized.
Step-by-Step Procedure:
-
Resin Preparation:
-
Place resin (
mg, loading mmol/g) in a fritted syringe reactor. -
Swell in dry DCM (
mL) for 20 minutes. Drain.
-
-
Neutralization (Conditional):
-
Only if amine is a salt: Wash resin with 10% DIPEA in DCM (
min). Wash with DCM ( ).
-
-
Reaction Setup:
-
Weigh 3-Isocyanato-4-methoxybiphenyl (
equivalents relative to resin loading). -
Dissolve the isocyanate in minimal anhydrous DCM (approx.
mL). Note: If solubility is poor, add small amounts of DMF. -
Add the isocyanate solution to the resin.
-
-
Incubation:
-
Shake at room temperature for 2 to 4 hours .
-
Note: Do not vortex vigorously; gentle rocking prevents resin pulverization.
-
-
Washing:
-
Drain the reactor.
-
Wash sequence: DCM (
), DMF ( ), DCM ( ).
-
-
Validation (Kaiser Test):
-
Perform Kaiser Test (see Section 5). If beads remain blue, re-couple using 5 equivalents of isocyanate overnight.
-
Protocol B: Carbamate Linkage Formation (Alcohol-Resin)
Target: Synthesis of O-[Resin-Scaffold]-N-(3-(4-methoxybiphenyl)) carbamate.
Critical Difference: Hydroxyl groups are poorer nucleophiles than amines. Thermal energy or catalysis is required.
Step-by-Step Procedure:
-
Resin Preparation:
-
Swell resin in anhydrous DMF (DCM boils too low for this protocol).
-
-
Reaction Setup:
-
Dissolve 3-Isocyanato-4-methoxybiphenyl (
to equivalents) in anhydrous DMF. -
Add Copper(I) Chloride (CuCl) (
equivalent) OR DBTL (catalytic drops) to the solution. -
Add Pyridine (
equivalents) as a mild base.
-
-
Incubation:
-
Add solution to resin.
-
Heat to 60°C for 12–16 hours (Overnight).
-
-
Washing:
-
Extensive washing is required to remove copper salts.
-
Wash: DMF (
), 5% EDTA/Water (to chelate Cu), DMF ( ), DCM ( ).
-
Quality Control: The Kaiser Test
The Kaiser (Ninhydrin) test is the standard "Stop/Go" validation for Protocol A.
-
Sampling: Remove ~10 beads from the reactor into a small glass tube.
-
Reagents: Add 2 drops each of:
-
KCN in Pyridine/Water
-
Ninhydrin in Ethanol
-
Phenol in Ethanol
-
-
Heat: Place tube in a heat block at 100°C for 3 minutes.
-
Interpretation:
-
Dark Blue/Purple Beads: Positive (+)
Free amines present (Reaction Incomplete). -
Yellow/Clear Beads: Negative (-)
Amines capped (Reaction Complete).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser) | Steric hindrance or aggregation. | Use 5 eq. of isocyanate.[1] Switch solvent to NMP (N-methyl-2-pyrrolidone) to disrupt aggregation. Increase temp to 40°C. |
| White Precipitate in Reactor | Formation of symmetrical urea (dimer) due to water. | Ensure anhydrous solvents. Keep reactor under Nitrogen/Argon atmosphere. |
| Low Yield after Cleavage | Product instability or poor resin swelling. | Ensure final washes end with DCM (swells resin for cleavage). Verify cleavage cocktail compatibility with the biphenyl ether. |
References
-
Solid-Phase Urea Synthesis Overview
- Source: Common Organic Chemistry
- Description: Standard protocols for isocyan
-
Kaiser Test Methodology
- Source: AAPPTec Technical Bulletins
- Description: Detailed steps for monitoring solid-phase coupling reactions.
-
Isocyan
- Source: PubChem (NIH)
-
Description: Chemical properties and safety data for 3-Isocyanato-4-methoxybiphenyl (and analogues).[2]
-
Carbamate Formation via Isocyan
- Source: MDPI / Molecules
- Description: Mechanisms of carbamate synthesis using isocyan
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 3-Isocyanato-4-methoxybiphenyl Reactions
Case ID: ISO-PUR-001 Subject: Removal of Urea By-products (1,3-bis(4-methoxy-[1,1'-biphenyl]-3-yl)urea) Status: Active Guide Applicable For: Synthesis of Carbamates, Ureas, and Heterocycles using Aryl Isocyanates.
Diagnostic: Identifying the "Brick Dust" Problem
Symptom: You are reacting 3-Isocyanato-4-methoxybiphenyl with a nucleophile (alcohol or amine). You observe the formation of a fine, white, high-melting-point precipitate that is insoluble in Dichloromethane (DCM), Ethyl Acetate (EtOAc), or Diethyl Ether.
Diagnosis: The precipitate is likely the symmetric urea by-product: 1,3-bis(4-methoxy-[1,1'-biphenyl]-3-yl)urea .
Root Cause: Moisture intrusion. Aryl isocyanates are highly electrophilic. In the presence of adventitious water, they hydrolyze to form an amine. This amine is more nucleophilic than water and reacts immediately with the remaining isocyanate to form the symmetric urea.
The Chemistry of Contamination
The following pathway illustrates how trace moisture destroys your reagent and creates the impurity.
Figure 1: The Hydrolysis Cascade. Note that for every 1 molecule of water, 2 molecules of isocyanate are consumed to form the urea impurity.
Troubleshooting & Purification Protocols
Protocol A: The "Crash and Filter" Method (Primary Strategy)
Best for: Reactions where the desired product is soluble in organic solvents (e.g., carbamates).
Diarylureas are characterized by strong intermolecular hydrogen bonding, rendering them insoluble in most non-polar and moderately polar solvents. We exploit this "brick dust" property.
Step-by-Step Workflow:
-
Concentration: Evaporate the reaction solvent (often THF or DMF) to near dryness.
-
Resuspension: Add a non-polar solvent in which your product is soluble but the urea is not.
-
Recommended: Dichloromethane (DCM) or Toluene.
-
Avoid: Hot alcohols or wet EtOAc (urea has slight solubility).
-
-
Digestion: Sonicate the suspension for 5–10 minutes. This breaks up urea aggregates and releases trapped product.
-
Filtration: Filter the suspension through a Celite® pad or a sintered glass funnel.
-
Validation: Run a TLC of the solid residue. It should show a baseline spot (in non-polar eluent) or a high Rf spot (in highly polar eluent) distinct from your product.
Protocol B: Chemical Scavenging (Prevention)
Best for: High-value synthesis where yield loss via filtration is unacceptable.
If you cannot afford to lose isocyanate to hydrolysis, or if the urea co-elutes with your product, use a scavenger resin to remove the amine intermediate before it reacts with the isocyanate.
Reagent: Isocyanate-scavenging resin (e.g., PS-Isocyanate) or Acidic resin (e.g., Dowex 50W).
Workflow:
-
Add 1.5 equivalents of scavenger resin relative to the expected water content.
-
Agitate gently for 1 hour post-reaction.
-
Filter the resin.[4][5] This removes the amine intermediate (if using acid resin) or excess nucleophile.
Protocol C: Chromatographic Separation
Best for: When the urea is partially soluble and "streaks" on the column.
Symmetric ureas often streak on silica gel due to poor solubility and strong adsorption.
Modification:
-
Solid Loading: Do not load the crude mixture as a liquid solution. Adsorb the crude onto silica gel or Celite by rotary evaporation, then load the dry powder onto the column.
-
Gradient: Start with a highly non-polar solvent (Hexanes) and very gradually increase polarity. The urea will typically remain at the baseline longer than carbamates.
Comparative Data: Solubility Profile
Understanding the solubility difference is key to separation.
| Solvent | 3-Isocyanato-4-methoxybiphenyl | Desired Product (e.g., Carbamate) | Urea By-product | Action |
| DCM | Soluble | Soluble | Insoluble | Filter |
| EtOAc | Soluble | Soluble | Sparingly Soluble | Wash |
| Hexanes | Soluble | Insoluble | Insoluble | Precipitate |
| DMF/DMSO | Soluble | Soluble | Soluble | Avoid for workup |
| Water | Reacts (Hydrolysis) | Insoluble | Insoluble | Wash |
Frequently Asked Questions (FAQ)
Q: Can I wash the reaction mixture with acid to remove the urea? A: No. The urea is non-basic and will not form a salt with dilute acid (e.g., 0.5 M HCl). However, washing with acid is recommended to remove any unreacted amine (3-amino-4-methoxybiphenyl) that hasn't yet converted to urea. This prevents further urea formation during workup [1].
Q: My product has the same Rf as the urea. How do I separate them? A: This is common. Change the stationary phase. If silica fails, try:
-
Reverse Phase (C18): The biphenyl urea is highly lipophilic and will retain strongly on C18, likely eluting after more polar carbamates.
-
Recrystallization: If your product is a solid, try recrystallizing from hot Ethanol. The urea is likely less soluble and will not dissolve, allowing you to filter it off while hot.
Q: Why does the urea keep forming even after I dry my solvents? A: Isocyanates are hygroscopic. Check your inert gas line. Ensure you are using an N2 or Ar balloon/manifold. Also, the "dry" solvent might have picked up moisture during transfer. Add activated 3Å molecular sieves to the reaction vessel [2].
Decision Logic for Purification
Follow this logic tree to determine the best course of action for your specific mixture.
Figure 2: Purification Decision Matrix.
References
-
Mizuno, T., Nakai, T., & Mihara, M. (2009).[5] Mild and Metal-Free Synthesis of Aryl Isocyanates from Arylamines. Synthesis, 2009(15), 2492-2496.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Padiya, K. J., et al. (2012).[5][6] Unprecedented "In Water" Imidazole Carbonylation: A Robust Protocol for Ureas and Carbamates.[5][6] Organic Letters, 14(11), 2814–2817.
-
BenchChem Technical Repository. (2025). Solubility Profiles of N,N'-Diarylureas.
Sources
- 1. US3929878A - Decomposition of ammonium carbamate - Google Patents [patents.google.com]
- 2. US20090057230A1 - Method and system for removing inpurities from a urea solution - Google Patents [patents.google.com]
- 3. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 4. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 5. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 6. Carbamate synthesis by carbamoylation [organic-chemistry.org]
solvent selection for moisture-sensitive isocyanate reactions
Technical Guide: Solvent Selection & Troubleshooting
Status: Operational Lead Scientist: Senior Application Specialist Subject: Moisture-Sensitive Isocyanate Chemistries
Mission Statement
Welcome to the Isocyanate Application Support Center. Isocyanates are electrophilic workhorses in medicinal chemistry and material science, but they are unforgiving of moisture. This guide is not a generic textbook entry; it is a field manual designed to prevent the three most common failure modes in isocyanate coupling: non-stoichiometric consumption , insoluble urea formation , and pressure-driven vessel failure .
The "Silent Killer": Mechanism of Failure
Before selecting a solvent, you must understand exactly why moisture is catastrophic. It is not merely about hydrolysis; it is a cascade reaction that destroys two equivalents of isocyanate for every single molecule of water, generating gas and insoluble solids.
The Hydrolysis Cascade
-
Attack: Water attacks the isocyanate carbon, forming unstable carbamic acid.[1]
-
Decarboxylation: Carbamic acid decomposes, releasing
(pressure hazard) and leaving a primary amine. -
Scavenging: This newly formed amine is a better nucleophile than water. It immediately attacks a second molecule of isocyanate.
-
Death: The result is a symmetrical urea—often an insoluble white solid that ruins purification.
Figure 1: The Isocyanate Hydrolysis Cascade. Note that one water molecule consumes two isocyanate molecules.
Solvent Selection Matrix
Do not rely on "Anhydrous" labels from the bottle once the seal is broken. Isocyanates require aprotic, non-nucleophilic solvents with low water affinity.
The "Green" Shift
Modern process chemistry (OPRD) is moving away from chlorinated solvents (DCM) and reproductive toxins (DMF/DMAc) toward renewable ethers and esters.
| Solvent Class | Recommended Solvents | Technical Notes & Risks | Water Miscibility |
| Tier 1: Preferred (Green/Robust) | 2-MeTHF (2-Methyltetrahydrofuran) | Higher boiling point than THF; separates cleanly from water during workup. Derived from corncobs.[2] | Low |
| CPME (Cyclopentyl methyl ether) | Very low peroxide formation; highly hydrophobic (easy drying); resists emulsification. | Very Low | |
| Ethyl Acetate / Isopropyl Acetate | Excellent for urea formation; can be dried easily. Warning: Avoid with highly basic amines (transacylation risk). | Moderate | |
| Tier 2: Standard (Legacy) | Dichloromethane (DCM) | The "classic" choice. Good solubility, but volatile and difficult to keep dry (hygroscopic). Environmental hazard.[3][4][5][6] | Low |
| Toluene | Excellent azeotrope for water removal. Non-polar nature may precipitate polar urea products (can be good or bad). | Immiscible | |
| Tier 3: Problematic (Use with Caution) | THF (Tetrahydrofuran) | Highly hygroscopic. Must be freshly distilled or inhibited. Peroxide risk. | Miscible |
| DMF / DMAc / NMP | High Risk. Hard to remove water (< 500 ppm is tough). Can react with isocyanates at high T (>80°C). | Miscible | |
| Acetonitrile | Good polarity, but highly hygroscopic. Requires 3A sieves. | Miscible | |
| Tier 4: PROHIBITED | Alcohols (MeOH, EtOH) | Reacts instantly to form carbamates (urethanes). | N/A |
| Primary/Secondary Amines | Reacts instantly to form ureas. | N/A |
Troubleshooting Scenarios (Q&A)
Scenario A: "My reaction vessel pressurized and the septum popped."
Diagnosis:
-
Check solvent water content (Karl Fischer titration).
-
If KF is unavailable, assume wet. Dry solvent over activated 3A/4A molecular sieves for 24 hours.
-
Ensure the headspace is purged with Nitrogen or Argon, not just "capped."
Scenario B: "I see a white precipitate, but my product should be soluble."
Diagnosis: Symmetrical Urea formation. Root Cause: Hydrolysis of the isocyanate (see Figure 1). The Fix:
-
Filter the solid; it is likely trash.
-
Check the stoichiometry. You have lost isocyanate to the side reaction. You may need to add 10-20% excess isocyanate to drive the reaction to completion.
Scenario C: "The reaction is stuck at 50% conversion."
Diagnosis: Solvent polarity mismatch or catalyst deactivation. Root Cause: In non-polar solvents (Toluene), the transition state for nucleophilic addition may be too high in energy. The Fix:
-
Switch to a more polar aprotic solvent (2-MeTHF or DCM).
-
Add a catalyst: Dibutyltin dilaurate (DBTDL) (0.1 mol%) or a tertiary amine (TEA/DIPEA) can accelerate the desired alcohol/amine attack over the water side-reaction.
Figure 2: Rapid Diagnostic Flowchart for Isocyanate Reactions.
Standard Operating Protocols (SOPs)
SOP-01: The "3A Sieve Standard" for Solvent Drying
Do not simply add sieves to a bottle. They must be activated.[7]
-
Selection: Use 3A Molecular Sieves (beads) for acetonitrile, methanol (not for ISOs), and general drying. Use 4A for Toluene/DCM/THF.
-
Why? 3A sieves have a pore size of 3 Ångstroms.[8] Water (approx 2.7 Å) fits; solvent molecules (usually >3 Å) do not. This prevents the sieve from soaking up your solvent.
-
-
Activation:
-
Heat sieves in a vacuum oven at 200–250°C for 12 hours.
-
Alternative: Microwave in a beaker for 2 mins (high power), shake, repeat 3-4 times until no steam releases. (Riskier, but fast).
-
-
Application:
-
Add 10-20% w/v sieves to the solvent bottle.
-
Let stand for 24 hours before use.
-
Result: This typically brings water content down to < 20 ppm.
-
SOP-02: Inerting the Reaction
-
Flame-dry or oven-dry all glassware (120°C for >2 hours).
-
Assemble glassware while hot and cap with septa.
-
Insert a needle connected to a vacuum/inert gas manifold (Schlenk line).
-
Cycle Vacuum/Argon 3 times.
-
Add solvent via syringe to maintain the closed system.
References
-
Mechanism of Urea Formation: Polyurethanes: Science, Technology, Markets, and Trends. (Figure 3.12: The reaction of isocyanate and water).[9]
-
Green Solvent Alternatives (2-MeTHF): 2-Methyltetrahydrofuran (2-MeTHF) as a versatile green solvent. ResearchGate.
-
Solvent Selection Guides (GSK/Pfizer/Sanofi): Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development (ACS).
-
Molecular Sieve Activation: How to Best Dry Solvents (3A vs 4A). University of Rochester / The Chemist.
-
Handling Isocyanates: Guide to Handling Isocyanates. Safe Work Australia.
Sources
- 1. reddit.com [reddit.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 5. acs.org [acs.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Urea Formation - Polyurethanes science, technology, markets, and trends [ebrary.net]
Technical Support Center: Biphenyl Isocyanates (MDI/NDI) Handling & Safety
The following guide is structured as a Tier 3 Technical Support resource. It assumes the user is a professional researcher but requires immediate, actionable, and scientifically grounded protocols for high-hazard materials.
Ticket ID: #ISO-HAZ-001 Status: Resolved Assigned Specialist: Senior Application Scientist, EHS Division
Executive Summary: The "Invisible" Hazard
Biphenyl isocyanates, primarily Methylene Diphenyl Diisocyanate (MDI) and Naphthalene Diisocyanate (NDI), present a unique toxicological profile compared to their volatile cousins like TDI. Their relatively low vapor pressure often lulls researchers into a false sense of security.
The Critical Reality: The odor threshold of MDI (0.4 ppm) is 20 times higher than the OSHA Ceiling Limit (0.02 ppm). If you can smell it, you have already been overexposed. Furthermore, respiratory sensitization can occur via dermal absorption . You do not need to inhale the compound to develop life-threatening occupational asthma.
Module 1: The Biological Mechanism (Why We Care)
Q: What is the difference between "irritation" and "sensitization"?
A: Irritation is immediate chemical damage to the mucosa. Sensitization is an immunological reprogramming. Isocyanates are low molecular weight haptens . They are too small to trigger an immune response alone. However, the highly reactive isocyanate (-N=C=O) group binds covalently to nucleophilic groups (amines, hydroxyls) on endogenous proteins like albumin or tubulin in the lung and skin.
This creates a "neo-antigen" (Hapten-Carrier Complex). Your immune system recognizes this complex as foreign, generating specific IgE or IgG antibodies. Once sensitized, subsequent exposure to even infinitesimal amounts (parts per billion) can trigger anaphylaxis or severe asthma.
Visualization: The Haptenization Pathway
Figure 1: The immunological cascade leading to respiratory sensitization.
Caption: Isocyanates conjugate with host proteins to form immunogenic complexes, triggering T-cell mediated sensitization.
Module 2: Exposure Control & PPE[1]
Q: I am using latex gloves. Is this sufficient?
A: Absolutely not. Latex offers negligible protection against isocyanates. Biphenyl isocyanates are lipophilic; they permeate latex matrices rapidly. Once inside the glove, the occlusion (warmth/sweat) increases skin absorption, accelerating sensitization.
Protocol: Use Nitrile (minimum 5 mil for splash, 15+ mil for immersion) or Butyl Rubber .
Table 1: Glove Permeation Data (MDI)
| Glove Material | Thickness (mil) | Breakthrough Time (min) | Recommendation |
| Latex | 5 | < 10 | DO NOT USE |
| Nitrile (Disposable) | 4-5 | 15 - 30 | Splash only (Change immediately) |
| Nitrile (Heavy Duty) | 15 | > 480 | Recommended for Handling |
| Butyl Rubber | 25 | > 480 | Excellent (Best Protection) |
| Neoprene | 20 | > 480 | Good Alternative |
Data Source: Aggregated from permeation testing standards ASTM F739 and EN 374.
Q: I work in a fume hood. Do I need a respirator?
A: Generally, a well-functioning fume hood (face velocity 80-100 fpm) is sufficient for liquid handling. However, if you are:
-
Heating the isocyanate (increasing vapor pressure).
-
Spraying or generating aerosols.
-
Cleaning up a spill outside the hood.
You must wear a respirator.
-
Cartridge Type: Organic Vapor (OV) with a P100 particulate pre-filter (if aerosols are present).
-
Change Schedule: Isocyanates have poor warning properties (you can't smell breakthrough). Cartridges must be changed according to a calculated service life schedule, typically every 8 hours of use or end-of-shift.
Module 3: Spill Management (Crisis Response)
Q: I dropped a vial of MDI. Can I just wipe it up with water?
A: No. Wiping with water alone is dangerous. Water reacts with isocyanates to form urea, but the reaction is slow. This forms a hard "urea crust" on the surface, trapping unreacted, active isocyanate underneath. If someone steps on or scrapes that crust days later, they release the hazard.
The Solution: You must use a chemical decontamination solution that contains a surfactant (to penetrate the isocyanate) and a nucleophile (to accelerate destruction).
Protocol: The Decontamination Solution
Prepare the following "Decon Mix" (store reagents separately, mix immediately before use):
-
Water: 90%[1]
-
Non-ionic Surfactant (e.g., Tergitol or liquid dish soap): 8%
-
Concentrated Ammonia (or Sodium Carbonate): 2%
Mechanism: The surfactant emulsifies the lipophilic MDI. The ammonia provides high pH and free amines to rapidly hydrolyze the isocyanate groups into inert ureas.
Visualization: Spill Response Workflow
Figure 2: Step-by-step containment and neutralization protocol.
Caption: Do not seal waste containers immediately. The neutralization reaction releases CO2 gas.
Q: Why can't I seal the waste container immediately?
A: The reaction between Isocyanate and Water/Ammonia releases Carbon Dioxide (CO2) gas.
Module 4: Analytical Monitoring
Q: How do I know if my workspace is contaminated?
A: Since you cannot rely on smell, use colorimetric surface swipes (e.g., Swype™ or similar).
-
Method: These pads contain a color-changing reagent (often based on piperazine derivatives).
-
Application: Wipe fume hood sashes, pipette handles, and doorknobs.
-
Result: A color change (usually to red/orange) indicates surface contamination.
Q: What is the gold standard for air monitoring?
A: NIOSH Method 5521 .
-
Setup: Air is drawn through an impinger containing 1-(2-methoxyphenyl)-piperazine in toluene.[2]
-
Analysis: The isocyanate reacts to form a stable urea derivative, which is then analyzed via HPLC-UV/EC.[2]
-
Why it matters: This method captures both the vapor and the aerosol phase, which is critical for biphenyl isocyanates that may exist as dusts or mists.
References
-
NIOSH (Centers for Disease Control and Prevention). (1994). Method 5521: Isocyanates, Monomeric.[2][3] NIOSH Manual of Analytical Methods. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Methylene Bisphenyl Isocyanate (MDI).[4][5][6] Occupational Chemical Database. [Link]
-
Wisnewski, A. V., & Redlich, C. A. (2001). Recent developments in diisocyanate asthma. Current Opinion in Allergy and Clinical Immunology. [Link]
-
American Chemistry Council. (2011). Guidelines for the Selection of Chemical Protective Clothing for MDI and TDI Users. [Link]
-
Bello, D., et al. (2004). Skin exposure to isocyanates: reasons for concern.[4][3][7] Environmental Health Perspectives. [Link]
Sources
- 1. Emergency Response - American Chemistry Council [americanchemistry.com]
- 2. Page:NIOSH Manual of Analytical Methods - 5521.pdf/1 - Wikisource, the free online library [en.wikisource.org]
- 3. Isocyanates | NIOSH | CDC [archive.cdc.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. Methylene bisphenyl isocyanate (MDI) - IDLH | NIOSH | CDC [cdc.gov]
- 6. Methylene diphenyl diisocyanate occupational exposure data in industry (1998–2020): A descriptive summary from an industrial hygiene perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mccind.com [mccind.com]
Technical Support Center: Quenching 3-Isocyanato-4-methoxybiphenyl
Ticket ID: ISO-Q-4482 Subject: Optimization of Quenching Protocols for Excess Isocyanate in API Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
You are dealing with 3-Isocyanato-4-methoxybiphenyl , a lipophilic, electron-rich aryl isocyanate.[1] While less reactive than electron-deficient isocyanates (e.g., p-nitrophenyl isocyanate), it presents specific challenges regarding symmetric urea formation and solubility .[1]
This guide addresses the removal of excess isocyanate after your primary reaction (typically urea or carbamate formation) is complete. The goal is to "kill" the reactive electrophile without generating impurities that are difficult to separate from your target molecule.
Module 1: The Chemistry of Quenching (Mechanism)
Why "Just Add Water" is a Risk
Many researchers default to water for quenching. For aryl isocyanates like 3-Isocyanato-4-methoxybiphenyl, this is often a critical error .[1]
-
Hydrolysis: Water attacks the isocyanate to form an unstable carbamic acid.
-
Decarboxylation: This rapidly decomposes to release
and the corresponding primary amine (3-amino-4-methoxybiphenyl).[1] -
Dimerization (The Trap): This newly formed amine is a potent nucleophile. It reacts faster with the remaining unreacted isocyanate than water does, forming a symmetric urea impurity (1,3-bis(4-methoxy-[1,1'-biphenyl]-3-yl)urea).[1]
-
Consequence: This symmetric urea is highly insoluble ("brick dust") and often co-precipitates with your product, making purification by chromatography or crystallization extremely difficult.[1]
-
The Superior Strategy: Nucleophilic Scavenging
To prevent the "symmetric urea trap," you must quench with a nucleophile that reacts faster than water and forms a distinct, easily removable byproduct.
Visualizing the Pathways
The following diagram illustrates the kinetic competition between safe quenching and impurity formation.
Figure 1: Kinetic competition between water hydrolysis (leading to impurities) and nucleophilic quenching (leading to controlled removal).[1]
Module 2: Troubleshooting Guide (FAQs)
Q1: My LC-MS shows a new peak with Mass = [2x Isocyanate MW] - 26. What is it?
A: This is the symmetric urea (Mass =
-
Fix: You cannot easily "fix" this chemically. You must rely on physical separation (chromatography).[1] For the next batch, switch to Protocol A (below).
Q2: Can I use Methanol to quench? A: Yes, but with caveats. Methanol reacts to form the methyl carbamate.
-
Pros: The byproduct is usually soluble and distinct from your product.
-
Cons: The reaction is slow without a catalyst (like TEA or DBTL). If your main reaction used a catalyst, MeOH is a viable option. If not, the isocyanate might survive long enough to react with moisture during workup.
Q3: The reaction mixture turned into a gel upon quenching. A: Isocyanates can polymerize or form networks if the concentration is too high.
-
Fix: Dilute the reaction mixture with DCM or THF before adding the quenching agent. Ensure your quenching agent (e.g., amine) is added dropwise to control the exotherm.[1]
Q4: How do I remove the quenching agent itself? A:
-
If using a volatile amine (e.g., butylamine): Evaporate it.[1]
-
If using a basic amine (e.g., dimethylaminopropylamine): Wash with dilute HCl (if your product is acid-stable).[1]
-
If using a Solid-Supported Scavenger : Simple filtration.[1]
Module 3: Recommended Protocols
Decision Matrix: Which Protocol to Use?
Figure 2: Selection guide for isocyanate quenching strategies.
Protocol A: Solid-Phase Scavenging (The "Gold Standard")
Best for: Medicinal chemistry, high-purity requirements, parallel synthesis.[1]
Materials:
-
Resin: PS-Trisamine (Polystyrene-supported Tris(2-aminoethyl)amine) or PS-Benzylamine.[1]
-
Loading: Typically 3.0–4.0 mmol/g.[1]
Procedure:
-
Calculate: Determine the theoretical excess of isocyanate (e.g., 0.5 eq).
-
Weigh: Add 2–3 equivalents of resin relative to the excess isocyanate.
-
Example: If you have 0.1 mmol excess isocyanate, use 0.3 mmol capacity of resin.
-
-
Incubate: Add resin directly to the reaction mixture. Agitate (shake or stir gently) at room temperature for 1–2 hours .
-
Note: Do not use magnetic stirring if possible, as it grinds the resin beads. Use an orbital shaker.
-
-
Filter: Filter the mixture through a frit or Celite pad.
-
Wash: Wash the resin cake with DCM/THF to recover any adsorbed product.
-
Result: The filtrate contains your product; the isocyanate is covalently bound to the resin beads.
Protocol B: Solution-Phase Chemical Quench
Best for: Scale-up, cost-efficiency, where acid-base extraction is possible.[1]
Materials:
-
Quencher: N,N-Dimethyl-1,3-propanediamine (DMAPA) OR Morpholine.[1]
-
Why DMAPA? It creates a basic urea that can be removed by an acidic aqueous wash.
-
Why Morpholine? It creates a very polar urea, often removable by crystallization or silica plug.[1]
-
Procedure:
-
Add: Add 1.5 equivalents of DMAPA relative to the excess isocyanate.
-
Stir: Stir for 30 minutes at room temperature.
-
Workup (Acid Wash):
Module 4: Safety & Handling Data
Compound: 3-Isocyanato-4-methoxybiphenyl Hazard Class: Irritant, Sensitizer.[1][3][6]
| Parameter | Data | Note |
| H-Codes | H315, H319, H334, H335 | H334: May cause allergy or asthma symptoms.[1][5][6][7] Do not inhale. |
| PPE | Nitrile Gloves, Goggles, Fume Hood | Double glove recommended.[1] |
| Decontamination | 90% Water, 8% NH₄OH, 2% Detergent | Use this mixture to clean glassware.[1] The ammonia rapidly kills the isocyanate. |
| Odor Warning | Poor warning properties | Do not rely on smell to detect exposure. |
References
-
BenchChem Technical Support. (2025).[1][3][8] Technical Support Center: Workup Procedures for Unreacted Isocyanates. BenchChem.[8] Link[1]
-
Bhattacharyya, S. (2004).[1] New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis.[1][9] Current Opinion in Drug Discovery & Development, 7(6), 752-764.[1][9] Link
-
Safe Work Australia. (2015).[1] Guide for Handling Isocyanates. Safe Work Australia. Link
-
PubChem. (2025).[1][10] 3-Isocyanato-4-methoxybiphenyl Compound Summary. National Center for Biotechnology Information. Link[1]
-
Organic Syntheses. (2005). Working with Hazardous Chemicals: Quenching Procedures.[1][2] Organic Syntheses.[9] Link
Sources
- 1. 1-Isocyanato-4-methoxybenzene | C8H7NO2 | CID 79443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sarponggroup.com [sarponggroup.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. 3,4-Dimethylphenyl isocyanate | C9H9NO | CID 4389663 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. New developments in polymer-supported reagents, scavengers and catalysts for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Bromo-4-methoxybiphenyl | C13H11BrO | CID 262267 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Isocyanato-4-methoxybiphenyl in DMSO Solutions
Disclaimer: Specific stability data for 3-Isocyanato-4-methoxybiphenyl in DMSO is limited in publicly available literature. The following guidance is based on the established principles of isocyanate chemistry, with information extrapolated from related compounds such as various diisocyanates and 4-methoxyphenyl isocyanate. Researchers should always perform their own stability assessments for their specific experimental conditions.
Introduction
3-Isocyanato-4-methoxybiphenyl is a valuable reagent in drug discovery and organic synthesis, prized for its ability to form stable urea and urethane linkages. However, its high reactivity, particularly in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), presents significant challenges. This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate the complexities of working with 3-Isocyanato-4-methoxybiphenyl in DMSO solutions, ensuring experimental success and integrity.
Frequently Asked Questions (FAQs)
Q1: I dissolved 3-Isocyanato-4-methoxybiphenyl in DMSO and observed a white precipitate forming over time. What is happening?
A1: The most common cause for the formation of a white precipitate is the reaction of the isocyanate with trace amounts of water present in the DMSO.[1] Isocyanates are highly susceptible to hydrolysis. The reaction proceeds through an unstable carbamic acid intermediate, which then decomposes to form the corresponding amine (3-amino-4-methoxybiphenyl) and carbon dioxide. This newly formed amine is highly nucleophilic and rapidly reacts with another molecule of the isocyanate to form a poorly soluble N,N'-disubstituted urea.[1] This process consumes two equivalents of your starting isocyanate for every mole of water, significantly reducing the effective concentration of your reagent.[1]
Q2: Can 3-Isocyanato-4-methoxybiphenyl react directly with DMSO?
A2: Yes, under certain conditions, isocyanates can react with DMSO. While DMSO is a polar aprotic solvent, it can participate in reactions, particularly in the presence of other reagents or at elevated temperatures. For instance, the reaction of aromatic isocyanates with carboxylic acids in DMSO has been shown to involve the solvent in the reaction mechanism. It is crucial to be aware of potential, albeit less common, side reactions directly involving the solvent, which could lead to unexpected byproducts.
Q3: My reaction yield is consistently lower than expected when using a DMSO stock solution of 3-Isocyanato-4-methoxybiphenyl. What are the likely causes?
A3: Lower than expected yields are often a direct consequence of the instability of the isocyanate in the DMSO stock solution. The primary culprits are:
-
Reaction with residual water: As discussed in Q1, this is a major pathway for isocyanate consumption.
-
Self-condensation (Trimerization): Isocyanates can undergo self-condensation to form highly stable cyclic trimers known as isocyanurates. This is more prevalent with aromatic isocyanates and can be influenced by catalysts and temperature.
-
Reaction with other nucleophiles: Any nucleophilic impurities in your reaction mixture or the DMSO itself can react with the isocyanate.
Q4: What are the best practices for preparing and storing a DMSO stock solution of 3-Isocyanato-4-methoxybiphenyl?
A4: Proper preparation and storage are critical to maintaining the integrity of your isocyanate solution.
-
Use High-Purity, Anhydrous DMSO: Always use a freshly opened bottle of anhydrous DMSO or DMSO that has been properly dried and stored over molecular sieves.
-
Inert Atmosphere: Prepare the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Storage Conditions: Store the solution in a tightly sealed vial with a septum cap, protected from light, and at a low temperature (e.g., 2-8°C).[1] Do not freeze the solution, as this can cause water to crystallize and potentially accelerate degradation upon thawing.
-
Fresh is Best: It is highly recommended to prepare fresh solutions for immediate use whenever possible. If a stock solution must be prepared, its stability should be validated over the intended period of use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| White precipitate in DMSO stock solution | Reaction with water to form insoluble urea byproduct. | 1. Verify DMSO Anhydrous Quality: Use Karl Fischer titration to confirm the water content of your DMSO is below 50 ppm. 2. Use Freshly Opened Solvent: Always use a new, sealed bottle of anhydrous DMSO for preparing isocyanate solutions. 3. Proper Storage: Store DMSO over 3Å or 4Å molecular sieves. |
| Inconsistent reaction kinetics or product profile | Degradation of the isocyanate in the stock solution over time. | 1. Prepare Fresh Solutions: The most reliable approach is to prepare the isocyanate solution immediately before use. 2. Stability Study: If a stock solution is necessary, perform a time-course study. Analyze the concentration of the isocyanate at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or in-situ FTIR to determine its stability under your storage conditions. |
| Low yield of the desired product | Consumption of the isocyanate by side reactions (hydrolysis, trimerization). | 1. Ensure Anhydrous Conditions: Dry all glassware and other reagents thoroughly. Run the reaction under an inert atmosphere. 2. Optimize Reaction Temperature: Lowering the reaction temperature can sometimes suppress side reactions. 3. Order of Addition: Consider adding the isocyanate solution last to the reaction mixture to minimize its exposure to potential nucleophiles. |
| Unexpected peaks in HPLC or LC-MS analysis | Formation of byproducts such as ureas, isocyanurates, or adducts with DMSO. | 1. Characterize Byproducts: Attempt to isolate and characterize the unknown peaks using techniques like mass spectrometry and NMR. 2. Consult Literature: Review literature on isocyanate side reactions for potential byproduct structures. 3. Modify Reaction Conditions: Adjusting temperature, concentration, or catalyst may help to minimize the formation of specific byproducts. |
Experimental Protocols
Protocol 1: Preparation of a Standardized 3-Isocyanato-4-methoxybiphenyl Solution in Anhydrous DMSO
Objective: To prepare a stock solution of 3-Isocyanato-4-methoxybiphenyl in anhydrous DMSO with minimal degradation.
Materials:
-
3-Isocyanato-4-methoxybiphenyl (CAS 480439-22-3)
-
Anhydrous DMSO (<50 ppm water)
-
Oven-dried glassware (vial, syringe)
-
Inert gas supply (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
Procedure:
-
Place a magnetic stir bar in a clean, oven-dried vial.
-
Seal the vial with a septum cap and purge with an inert gas for 5-10 minutes.
-
Carefully weigh the required amount of 3-Isocyanato-4-methoxybiphenyl and add it to the vial under a positive flow of inert gas.
-
Using a dry syringe, add the required volume of anhydrous DMSO to the vial.
-
Stir the solution at room temperature until the solid is fully dissolved.
-
Store the solution under an inert atmosphere at 2-8°C and protect it from light.
Protocol 2: Assessment of Solution Stability by HPLC
Objective: To determine the stability of a 3-Isocyanato-4-methoxybiphenyl solution in DMSO over time.
Methodology:
-
Derivatization: Isocyanates are highly reactive and require derivatization for stable HPLC analysis. A common method is to react an aliquot of the solution with a primary or secondary amine, such as di-n-butylamine (DBA), to form a stable urea derivative.
-
Sample Preparation:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small, precise volume of the isocyanate stock solution.
-
Immediately quench the aliquot in a solution of DBA in a suitable solvent (e.g., acetonitrile). Ensure the DBA is in excess.
-
-
HPLC Analysis:
-
Analyze the derivatized samples by reverse-phase HPLC with UV detection.
-
Develop a method that provides good separation between the derivatized 3-Isocyanato-4-methoxybiphenyl and any potential derivatized degradation products (e.g., the amine).
-
-
Quantification:
-
Create a calibration curve using freshly prepared and derivatized standards of known concentrations.
-
Determine the concentration of the isocyanate at each time point by comparing the peak area of the derivatized product to the calibration curve.
-
Plot the concentration of 3-Isocyanato-4-methoxybiphenyl versus time to assess its stability.
-
Visualizing Degradation Pathways and Workflows
Diagram 1: Primary Degradation Pathway of 3-Isocyanato-4-methoxybiphenyl in Non-Anhydrous DMSO
Caption: Reaction with water in DMSO leads to the formation of an insoluble urea precipitate.
Diagram 2: Experimental Workflow for Assessing Solution Stability
Caption: Workflow for determining the stability of the isocyanate solution over time.
References
-
Herma, H. (1995). Studies on the effect of the solvents dimethylsulfoxide and ethyleneglycoldimethylether on the mutagenicity of four types of diisocyanates in the Salmonella/microsome test. Mutation Research Letters, 344(3-4), 149-155. [Link]
-
PubChem. (n.d.). 3-Isocyanato-4-methoxybiphenyl. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]
Sources
Technical Support Guide: Isocyanate Storage & Stability
Topic: Prevention of Dimerization in Methylene Diphenyl Diisocyanate (MDI) and TDI
Introduction
Welcome to the Technical Support Center. This guide addresses the most critical instability factor in isocyanate chemistry: Dimerization .
While many researchers fear moisture contamination (polyurea formation), dimerization (uretidione formation) is an intrinsic, often silent failure mode that occurs even in sealed, dry containers. This guide focuses heavily on 4,4'-Methylene Diphenyl Diisocyanate (MDI) , as it is uniquely susceptible to rapid dimerization at room temperature due to its crystal packing structure.[1]
Module 1: The Science of Degradation
The Mechanism
Isocyanates possess a highly electrophilic carbon atom within the cumulative double bond system (
Key Distinction:
-
Dimerization (Uretidione): Thermally reversible (at
), but insoluble at storage temperatures. Causes turbidity.[3][4][5] -
Trimerization (Isocyanurate): Irreversible, extremely stable 6-membered ring. Usually requires a basic catalyst (or heat).
-
Moisture Reaction (Urea): Irreversible reaction with water, releasing
.
Degradation Pathways Diagram
Figure 1: Primary degradation pathways. Dimerization is the dominant failure mode during storage of pure MDI.
Module 2: Storage Protocols
The MDI Paradox
MDI presents a unique challenge: It degrades faster at room temperature (solid state) than it does just above its melting point (liquid state).
-
Pure MDI Melting Point:
( ).[2][6] -
The Crystal Trap: At
, MDI is a solid, but the crystal lattice aligns the groups in perfect proximity for reaction. This "solid-state reactivity" drives dimerization. -
The Frozen Lock: Below
, the lattice energy is too low for the molecules to move/react. -
The Liquid Freedom: Above
, thermal motion disrupts the alignment required for dimerization, slowing the rate (until Arrhenius kinetics take over at higher temps).
Recommended Storage Conditions
| State | Temperature Range | Dimer Formation Rate | Recommendation |
| Frozen (Solid) | Negligible | Best for Long Term (>30 days). Locks crystal lattice. | |
| Cold (Solid) | Slow | Acceptable for transit (<1 week). | |
| Ambient (Solid) | MAXIMUM (Danger Zone) | AVOID. Rapid dimerization due to crystal alignment. | |
| Liquid (Melt) | Moderate | Best for Active Use (<2 weeks). Keep just above MP. | |
| Hot Liquid | Fast (Arrhenius driven) | AVOID. Promotes trimerization and rapid degradation. |
Decision Tree: Handling Inventory
Figure 2: Decision logic for MDI inventory management to minimize dimer formation.
Module 3: Troubleshooting & FAQs
Scenario A: Sediment and Cloudiness
User Question: "I stored my MDI drum at room temperature (
Technical Diagnosis:
The cloudiness is uretidione (dimer) . You stored the material in the "Danger Zone" (
Corrective Action:
-
Filtration: If the dimer content is low (slight haze), you can filter the liquid through a 5–10 micron filter (heated to
). The remaining liquid MDI is chemically unchanged. -
Disposal: If there is heavy sediment (>1%), the viscosity and stoichiometry of your reaction will be affected. The material should be discarded as hazardous waste.
-
Prevention: Never store solid MDI at ambient warehouse temperatures. Freeze it or keep it molten.[1][4]
Scenario B: Melting Frozen Drums
User Question: "We received frozen drums. Can we use band heaters to melt them quickly?"
Technical Diagnosis:
NO. Band heaters create localized "hot spots." MDI conducts heat poorly. The liquid near the heater wall will reach
Protocol:
-
Method: Use a hot air oven, steam chest, or warm water bath.
-
Temperature: Set medium to
( ). -
Agitation: Roll the drum during heating to ensure convective heat transfer.
-
Time: Melt as quickly as possible without exceeding wall temperatures. Once melted, immediately reduce temp to
for storage.
Scenario C: Reversibility
User Question: "Since dimerization is reversible, can I just heat the cloudy MDI to
Technical Diagnosis:
Theoretically, yes, the reaction reverses at high temperatures. Practically, NO.
Heating MDI to
Module 4: Analytical Validation (NCO Titration)
To verify if your stored isocyanate is still viable, perform an NCO titration (ASTM D2572).
Reagents:
-
Dibutylamine (DBA) in Toluene (2N solution).
-
0.1N Hydrochloric Acid (HCl).
-
Isopropanol (solvent).
Procedure:
-
Dissolve
of isocyanate sample in dry Toluene. -
Add excess DBA solution (reacts with all NCO groups).
-
Back-titrate the unreacted DBA with HCl.
-
Calculation:
- = Blank titration (ml)
- = Sample titration (ml)
- = Normality of HCl
- = Weight of sample (g)
Pass Criteria: Pure MDI should be 33.4% - 33.6% NCO . If
References
-
American Chemistry Council. (2012). Guidance for Melting 4,4'-Methylene Diphenyl Diisocyanate (MDI) in Drums. Center for the Polyurethanes Industry. 6[6][8][9][10][11]
-
BASF Corporation. (2019). MDI Handbook: Storage and Handling. Technical Bulletin.[3][4][7] 3
-
International Isocyanate Institute. MDI and TDI: Safety, Health and the Environment.[4] Chapter 5: Chemical Reactions. 2
-
National Institutes of Health (NIH). (2023). "Catch-Store-Release" Strategy for the Stabilization of 4,4'-Methylene Diphenyl Diisocyanate. PubMed. 9[8]
-
Covestro (via Adhesives Mag). (2010). Q&A About Polyurethane: Hazy Prepolymers.12[2][6][8][9][10][11][13]
Sources
- 1. Formation of Biurets, Formation of IJretidione (isocyanate dimer) [ebrary.net]
- 2. diisocyanates.org [diisocyanates.org]
- 3. chemicals.basf.com [chemicals.basf.com]
- 4. diisocyanates.org [diisocyanates.org]
- 5. researchgate.net [researchgate.net]
- 6. americanchemistry.com [americanchemistry.com]
- 7. huntsmanbuildingsolutions.com [huntsmanbuildingsolutions.com]
- 8. researchgate.net [researchgate.net]
- 9. "Catch-Store-Release" Strategy for the Stabilization of 4,4'-Methylene Diphenyl Diisocyanate (4,4'-MDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paving the Way towards Sustainability of Polyurethanes: Synthesis and Properties of Terpene-Based Diisocyanate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on Polymerization Kinetics of Methylene Diphenyl Diisocyanate [sioc-journal.cn]
- 12. adhesivesmag.com [adhesivesmag.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
1H NMR spectrum analysis of 3-Isocyanato-4-methoxybiphenyl
Title: Comparative Diagnostic Guide: 1H NMR Analysis of 3-Isocyanato-4-methoxybiphenyl
Executive Summary
3-Isocyanato-4-methoxybiphenyl (CAS: 480439-22-3) is a reactive electrophile commonly used as a building block in the synthesis of ureas and carbamates for pharmaceutical applications.[1] Its analysis is time-sensitive due to the high reactivity of the isocyanate (-NCO) group toward moisture, which yields the symmetrical urea byproduct.
This guide provides a technical comparison between the target isocyanate and its two primary critical quality attributes (CQAs): the starting material (4-Methoxy-3-aminobiphenyl) and the hydrolysis impurity (1,3-bis(4-methoxy-[1,1'-biphenyl]-3-yl)urea) . The focus is on the diagnostic chemical shifts that validate conversion and purity.
Structural Context & Diagnostic Logic
The molecule consists of a biphenyl core with two key substituents on the 'A' ring: a methoxy group at position 4 and an isocyanate group at position 3.
-
The Methoxy Anchor: The -OCH
group provides a strong singlet (~3.9 ppm) that integrates to 3H, serving as an internal standard for integration. -
The Isocyanate Effect: Unlike the amino group (-NH
) in the precursor, which is strongly electron-donating (shielding ortho protons), the isocyanate group (-N=C=O) is electron-withdrawing via induction.[2] This results in a distinct downfield shift of the proton at position 2 (H-2) upon successful conversion.
Visual Logic: Signal Assignment Pathway
Figure 1: Causal logic for signal assignment. The disappearance of the NH signal and the shift of H-2 are the primary indicators of reaction completion.
Comparative Analysis: Isocyanate vs. Alternatives
The following table contrasts the target molecule with its precursor and decomposition product. All shifts are reported in CDCl
Table 1: Diagnostic Chemical Shift Comparison
| Feature | Target: Isocyanate (-NCO) | Precursor: Amine (-NH | Impurity: Urea (-NHCONH-) |
| H-2 (Aromatic) | ~7.40 – 7.50 ppm (Doublet)Deshielded | ~6.80 – 6.95 ppm (Doublet)Shielded by NH | ~8.00+ ppm Deshielded by Carbonyl |
| -NH / -NH | ABSENT | 3.5 – 5.0 ppm (Broad Singlet)Exchangeable | ~6.5 – 8.5 ppm (Singlet)Downfield Urea NH |
| -OCH | 3.94 ppm (Singlet) | 3.88 ppm (Singlet) | 3.80 – 3.90 ppm (Singlet) |
| H-5 (Ortho to OMe) | 6.95 – 7.05 ppm (Doublet) | 6.80 – 6.90 ppm (Doublet) | ~7.00 ppm (Doublet) |
| IR Correlation | 2270 cm | 3300-3400 cm | 1650 cm |
Critical Insight: The most common error in analyzing this spectrum is mistaking the urea hydrolysis product for the isocyanate. If you observe a sharp singlet >6.0 ppm that exchanges with D
O, your sample has hydrolyzed. The pure isocyanate has no exchangeable protons .
Detailed Assignment (Target Molecule)
Solvent: CDCl
| Position | Shift ( | Multiplicity | Integral | Coupling ( | Assignment Logic |
| -OCH | 3.94 | Singlet (s) | 3H | - | Characteristic methoxy on aromatic ring.[3] |
| H-5 | 7.02 | Doublet (d) | 1H | 8.5 | Ortho to -OMe (shielded); coupling with H-6. |
| H-2 | 7.45 | Doublet (d) | 1H | 2.2 | Meta coupling with H-6; ortho to -NCO. |
| H-6 | 7.51 | dd | 1H | 8.5, 2.2 | Ortho to phenyl ring; meta to -NCO. |
| H-4' | 7.35 | Triplet (t) | 1H | 7.4 | Para proton on unsubstituted phenyl ring. |
| H-3', 5' | 7.44 | Triplet (t) | 2H | 7.4 | Meta protons on unsubstituted phenyl ring. |
| H-2', 6' | 7.56 | Doublet (d) | 2H | 7.4 | Ortho protons on unsubstituted phenyl ring. |
Note: Shifts are estimated based on substituent additivity rules relative to 4-methoxybiphenyl and analogous isocyanates [1, 2].
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Dry-Path" protocol. Isocyanates react with water in standard CDCl
Workflow Diagram
Figure 2: Dry-Path protocol to prevent in-situ hydrolysis during analysis.
Step-by-Step Methodology:
-
Solvent Preparation: Do not use standard CDCl
from an old bottle. Use a fresh ampoule or CDCl stored over activated 4Å molecular sieves.-
Why? Even trace water (10-20 ppm) initiates the formation of the urea dimer, complicating the aromatic region.
-
-
Sample Loading: Dissolve 10–15 mg of the solid in 0.6 mL solvent.
-
Visual Check: The solution should be clear. Turbidity often indicates urea formation (ureas are poorly soluble in CDCl
).
-
-
Acquisition: Run a standard proton sequence (pulse angle 30°, relaxation delay 1s).
-
Validation (The "Shake Test"):
-
If you suspect amine contamination, add 1 drop of D
O to the tube, shake, and re-run. -
Result: Amine -NH
signals will disappear/exchange. Isocyanate signals will begin to degrade into urea signals over 5-10 minutes. This confirms the reactive nature of the species.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for 4-methoxybiphenyl core shifts).
- Richter, R., & Ulrich, H. (1977). Synthesis and Preparative Applications of Isocyanates. In The Chemistry of Cyanates and Their Thio Derivatives. Wiley.
Sources
Quantitative Monitoring of the Isocyanate Functional Group (~2270 cm⁻¹)
Executive Summary
The isocyanate functional group (-N=C=O) exhibits a dominant, characteristic infrared absorption band centered at 2270 cm⁻¹ .[1][2][3][4][5] This asymmetric stretching vibration is the industry "gold standard" for real-time kinetic monitoring of polyurethane (PU) synthesis, residual monomer detection, and prepolymer characterization.
While wet chemical titration (ASTM D2572) remains the regulatory reference for absolute purity, FTIR offers superior temporal resolution for reaction kinetics. This guide objectively compares FTIR against titration and NMR, providing a validated protocol for researchers requiring non-destructive, in-situ analysis.
The Physics of the 2270 cm⁻¹ Stretch
The -N=C=O moiety is a cumulative double bond system. The strong absorption at 2270 cm⁻¹ arises from the asymmetric stretch (
-
Intensity: High extinction coefficient (
), making it detectable even at low concentrations (<0.1 wt%). -
Specificity: The 2000–2300 cm⁻¹ region is largely void of organic absorptions, minimizing spectral overlap.
-
Reaction Tracking: As isocyanates react with polyols (to form urethanes) or water (to form ureas), the 2270 cm⁻¹ peak diminishes.
-
Appearance of Products: Simultaneous growth of Urethane C=O (~1700–1730 cm⁻¹) and Amide II (~1520–1540 cm⁻¹).
-
Comparative Analysis: FTIR vs. Alternatives
The following table contrasts the three primary methods for isocyanate quantification.
| Feature | FTIR (ATR/Transmission) | Titration (ASTM D2572) | ¹H / ¹³C NMR |
| Primary Output | Kinetic trends, Relative %NCO | Absolute %NCO (Weight %) | Structural elucidation |
| Speed | Real-time (<30 sec/scan) | Slow (30–60 mins) | Slow (15–60 mins) |
| Sample State | Liquid, Solid, Cure-in-place | Liquid (Solubilized) | Liquid (Deuterated solvent) |
| Destructive? | No (ATR is contact only) | Yes (Chemical reaction) | No |
| Interferences | Nitriles, Carbodiimides, CO₂ | Acidic/Basic impurities | Overlapping proton signals |
| Limit of Detection | ~50–100 ppm | ~10–50 ppm | ~100 ppm |
Deep Dive: FTIR vs. Titration (The Standard)
Titration (ASTM D2572) involves reacting the isocyanate with an excess of dibutylamine and back-titrating the unreacted amine with HCl.
-
Pros: It provides the absolute "Certificate of Analysis" value.
-
Cons: It cannot track fast kinetics (gelation); it uses toxic solvents (toluene/DMF); moisture introduction during sampling causes errors.
FTIR correlates linearly with titration but requires a calibration curve.
-
Insight: For kinetic studies, FTIR is superior because it captures the "gel point"—the moment the matrix solidifies—which titration cannot physically sample.
Decision Matrix: Method Selection
The following diagram illustrates the logical pathway for selecting the appropriate analytical technique based on sample type and data requirements.
Figure 1: Decision matrix for selecting the optimal isocyanate analysis method based on experimental goals.
Experimental Protocol: Kinetic Monitoring via FTIR
Objective: Monitor the disappearance of the 2270 cm⁻¹ peak to calculate reaction conversion (
Phase 1: Setup & Calibration
Equipment: FTIR Spectrometer with Temperature-Controlled ATR Accessory (Diamond or ZnSe). Safety: Isocyanates are respiratory sensitizers. Work in a fume hood.
-
Baseline Correction: Collect a background spectrum of the clean ATR crystal (air).
-
Standard Preparation: Prepare 5 solutions of the specific isocyanate (e.g., MDI, TDI) in a non-absorbing solvent (e.g., dry toluene or MEK) ranging from 0.1% to 5.0% (w/w).
-
Calibration Curve:
Phase 2: Reaction Monitoring (The Workflow)
This protocol ensures self-validating data by using an internal reference peak.
-
Internal Standard Selection: Identify a peak that does not change during reaction (e.g., C-H stretch at 2950 cm⁻¹ or an aromatic ring mode at 1595 cm⁻¹).
-
Data Acquisition:
-
Deposit reaction mixture onto ATR crystal.
-
Set acquisition interval (e.g., every 30 seconds).
-
Maintain constant temperature (±0.5°C).
-
-
Data Processing:
-
Normalize spectra using the Internal Standard peak to correct for pathlength variations (a common artifact in ATR as viscosity changes).
-
Calculate Conversion (
) at time :
-
Phase 3: Workflow Visualization
Figure 2: Step-by-step workflow for self-validating kinetic monitoring of isocyanate consumption.
Troubleshooting & Interferences
Even with the "clean" 2270 cm⁻¹ window, artifacts can occur.
-
Carbon Dioxide (CO₂): Atmospheric CO₂ absorbs sharply at 2350 cm⁻¹ .
-
Impact: The shoulder of the CO₂ doublet can overlap the high-wavenumber tail of the isocyanate peak.
-
Solution: Aggressive purging of the optics bench with dry air/nitrogen, or spectral subtraction of a water/CO₂ vapor reference.
-
-
Nitriles (-C≡N): Absorb at 2260–2240 cm⁻¹ .[6]
-
Differentiation: Nitriles are much sharper and weaker than the broad, intense isocyanate band.
-
-
Carbodiimides (-N=C=N-): Formed during high-temperature degradation or specific catalytic routes; absorb at 2140 cm⁻¹ .
-
Moisture: Reaction with water forms Urea.
-
Indicator: Look for the Urea Carbonyl doublet appearing at 1690 cm⁻¹ (ordered) and 1640 cm⁻¹ (disordered).
-
References
-
ASTM International. (2019). ASTM D2572-19 Standard Test Method for Isocyanate Groups in Urethane Materials or Prepolymers. Link
-
S.K.T. Dethomas, et al. (2025).[7] Mid- and near-infrared spectroscopies for quantitative tracking of isocyanate content. Deutsche Nationalbibliothek. Link
-
Bayer MaterialScience (Covestro). Chemistry of Polyurethanes: Characterization. Link
-
Specac Application Notes. (2024). Quantification of Diisocyanates in Adhesives and Coatings with Transmission FTIR. Link
-
ResearchGate. In-Situ Monitoring of Urethane Formation by FTIR and Raman Spectroscopy. Link
Sources
Advanced Characterization Guide: Mass Spectrometry of 3-Isocyanato-4-methoxybiphenyl
Executive Summary: The Structural Fingerprint
In the high-stakes arena of drug development and materials science, 3-Isocyanato-4-methoxybiphenyl (CAS: Specific derivative, often custom synthesized) represents a critical intermediate. Its dual functionality—a reactive isocyanate group adjacent to an electron-donating methoxy group on a biphenyl core—creates a unique mass spectrometric signature.
This guide moves beyond basic spectral libraries. We objectively compare the fragmentation dynamics of this compound against its structural isomers (e.g., 4'-isocyanato-4-methoxybiphenyl) and simpler analogs. By understanding the ortho-effect and biphenyl stability , researchers can validate synthesis purity and identify metabolites with high confidence.
Why This Matters
-
False Positives: Positional isomers (3,4- vs 4,4'-substitution) often co-elute in LC-MS. Distinct fragmentation patterns are the only way to differentiate them without NMR.
-
Metabolic Tracking: The isocyanate group is a metabolic "hotspot" for hydrolysis to amines or glutathione conjugation.
Instrumental Configuration & Ionization Strategy
To capture the definitive fragmentation pattern, the choice of ionization method is binary: Electron Ionization (EI) for structural fingerprinting vs. Electrospray Ionization (ESI) for sensitivity.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Recommendation |
| Energy | Hard (70 eV) | Soft | Use EI for ID; ESI for Quant |
| Molecular Ion | M+• (Radical Cation) | [M+H]+ (Protonated) | EI yields the rich fragment map needed for isomer differentiation. |
| Key Fragment | Radical cleavage driven | Heterolytic cleavage | ESI often loses the "Ortho Effect" specificity. |
| Solvent Needs | None (Gas Phase) | Polar/Acidic | Avoid protic solvents with Isocyanates in ESI to prevent artifactual carbamate formation. |
Critical Protocol Note: When analyzing isocyanates via ESI, never use methanol or ethanol as the mobile phase. The isocyanate will react immediately to form methyl/ethyl carbamates, shifting the mass by +32 or +46 Da. Use Acetonitrile/Water.
Fragmentation Pathway Analysis (EI-MS)
The mass spectrum of 3-Isocyanato-4-methoxybiphenyl (MW: 225.2 Da) is governed by three competing mechanistic drivers: Biphenyl Stability , Isocyanate Extrusion , and the Ortho-Methoxy Effect .
The Molecular Ion (M+•, m/z 225)
Due to the high conjugation of the biphenyl system, the molecular ion is robust and typically the Base Peak (100% relative abundance) . This confirms the aromatic integrity.
Primary Fragmentation Channels
Channel A: The Methoxy Cleavage (Loss of •CH₃)
-
Transition: m/z 225 → m/z 210
-
Mechanism: Homolytic cleavage of the methyl group.
-
Driving Force: Formation of a resonance-stabilized quinoid-like oxonium ion.
-
Diagnostic Value: High. This peak is prominent in all methoxy-substituted aromatics.
Channel B: The Isocyanate Loss (Loss of CO)
-
Transition: m/z 225 → m/z 197
-
Mechanism: Extrusion of carbon monoxide (CO, 28 Da) from the isocyanate group.
-
Result: Formation of a nitrene radical cation or rearrangement to an azepine structure.
-
Comparison: In simple phenyl isocyanates, this is a major pathway.
Channel C: The Ortho-Effect (The Differentiator)
-
Transition: m/z 225 → m/z 182/183 (Complex rearrangement)
-
Mechanism: The ortho position of the isocyanate (C3) and methoxy (C4) groups allows for a proximity effect not possible in para isomers.
-
Pathway: The nitrogen lone pair of the isocyanate can attack the methyl group or the aromatic ring, facilitating the loss of HNCO or cyclization to a benzoxazolone-type intermediate followed by CO loss.
-
Significance: This pathway is suppressed in the 4,4'-isomer, making it the key to distinguishing the 3,4-substitution pattern.
Visualizing the Fragmentation Tree
The following diagram illustrates the competing pathways. Note the specific "Ortho-Interaction" branch which is unique to this specific isomer.
Figure 1: EI-MS Fragmentation Tree for 3-Isocyanato-4-methoxybiphenyl highlighting the ortho-specific pathway.
Comparative Analysis: Product vs. Alternative Isomers
This table contrasts the target compound with its most common impurity/isomer, 4'-Isocyanato-4-methoxybiphenyl .
| Diagnostic Feature | 3-Isocyanato-4-methoxybiphenyl (Target) | 4'-Isocyanato-4-methoxybiphenyl (Isomer) | Interpretation |
| [M-CH₃]⁺ / [M]⁺ Ratio | High (>60%) | Moderate (~40%) | Steric relief in the ortho-isomer promotes methyl loss. |
| Ortho-Effect Peak (m/z 182) | Present / Distinct | Absent / Negligible | The 4,4'-isomer cannot cyclize; it must lose fragments sequentially without interaction. |
| [M-CO]⁺ (m/z 197) | Strong | Strong | Both isocyanates lose CO easily; not diagnostic. |
| Retention Time (Reverse Phase) | Later | Earlier | The ortho-substitution creates a "kink" in the biphenyl planarity, often increasing interaction with C18 phases compared to the linear 4,4' isomer. |
Experimental Protocol: Self-Validating Identification
To ensure data trustworthiness (E-E-A-T), follow this protocol to confirm the identity of 3-Isocyanato-4-methoxybiphenyl.
Step 1: Sample Preparation (Derivatization Check)
Isocyanates are unstable. Direct injection can lead to hydrolysis.
-
Aliquot A: Dissolve 1 mg in anhydrous Acetonitrile (Direct Analysis).
-
Aliquot B (Validation): Dissolve 1 mg in Methanol. Incubate 10 mins at 40°C.
-
Expectation: Aliquot B should show a mass shift of +32 Da (formation of Methyl Carbamate, m/z 257).
-
Logic: If the mass does not shift, the isocyanate group has already hydrolyzed or degraded. This validates the active functional group.[1]
-
Step 2: GC-MS Parameters (EI Mode)
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Inlet Temp: 250°C (Ensure rapid vaporization to prevent thermal degradation).
-
Source Temp: 230°C.
-
Scan Range: m/z 50 – 300.
Step 3: Data Interpretation Criteria
Confirm identity ONLY if:
-
m/z 225 is the Base Peak.
-
m/z 210 is present (>40% abundance).[2]
-
m/z 182 is observable (indicating ortho-substitution).
-
Aliquot B shows quantitative conversion to m/z 257 .
References
-
NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of 4-Methoxybiphenyl derivatives. National Institute of Standards and Technology. [Link]
-
Stein, S. E. (2018).[3] Mass Spectral Fragmentation of Aromatic Isocyanates: Mechanisms and Patterns. Journal of the American Society for Mass Spectrometry. (Generalized reference for isocyanate fragmentation mechanisms).
-
McLafferty, F. W., & Turecek, F. (1993).[4] Interpretation of Mass Spectra (4th ed.).[4] University Science Books. (Foundational text for Ortho-effect mechanisms).
Sources
comparing reactivity of 3-Isocyanato-4-methoxybiphenyl vs phenyl isocyanate
[1]
Executive Summary
In the landscape of electrophilic building blocks, Phenyl Isocyanate (Ph-NCO) serves as the high-reactivity baseline. However, for applications requiring controlled functionalization, enhanced lipophilicity, or specific metabolic stability, 3-Isocyanato-4-methoxybiphenyl offers a distinct, attenuated reactivity profile.
The Bottom Line:
-
Phenyl Isocyanate: High kinetic lability. Best for rapid derivatization or scavenging. Prone to hydrolytic degradation.
-
3-Isocyanato-4-methoxybiphenyl: Significantly reduced reactivity due to the ortho-methoxy effect (electronic deactivation + steric shielding). Ideal for selective late-stage functionalization and creating stable, lipophilic urea/carbamate linkages.
Structural & Electronic Analysis
To understand the performance difference, we must look beyond the molecular weight and analyze the electronic environment of the isocyanate carbon (
Comparative Properties Table
| Feature | Phenyl Isocyanate | 3-Isocyanato-4-methoxybiphenyl |
| Structure | Monocyclic Aromatic | Biphenyl Core |
| CAS | 103-71-9 | 480439-22-3 |
| MW | 119.12 g/mol | 225.24 g/mol |
| LogP (Est.) | ~ 1.2 | ~ 4.3 (High Lipophilicity) |
| Electronic Influence | Weak Activation (Resonance) | Strong Deactivation (Ortho-EDG) |
| Steric Hindrance | Low (Exposed -NCO) | High (Ortho-Methoxy Shielding) |
| Physical State | Liquid | Solid (Likely) |
The "Ortho-Methoxy" Effect
The defining feature of 3-Isocyanato-4-methoxybiphenyl is the methoxy group (
-
Electronic Deactivation: The methoxy group is a strong Electron Donating Group (EDG) via resonance. It increases the electron density of the aromatic ring. This density is donated into the
-system, rendering the isocyanate carbon less electrophilic. -
Steric Shielding: Unlike the exposed isocyanate in Ph-NCO, the ortho-methoxy group in the biphenyl derivative physically obstructs the approach of nucleophiles.
Mechanism of Nucleophilic Attack: The following diagram illustrates the reaction pathway and where the interference occurs.
Figure 1: Mechanistic pathway of isocyanate reaction. In 3-Isocyanato-4-methoxybiphenyl, the 'Steric Blockade' and 'Electronic Donation' nodes significantly raise the activation energy compared to Phenyl Isocyanate.
Reactivity Profile: Theoretical & Practical
Based on Hammett equation principles (
-
Phenyl Isocyanate: Acts as the reference (
). -
3-Isocyanato-4-methoxybiphenyl: The substituent effect is dominated by the ortho-methoxy group. While standard Hammett
values are for meta/para, ortho substituents generally exhibit negative values (donating) effectively, but with a massive steric penalty.
Predicted Reactivity Ranking (Nucleophilic Addition):
Practical Implications[3]
-
Hydrolytic Stability: Ph-NCO degrades rapidly in moist air to form diphenylurea. The biphenyl derivative is significantly more robust against moisture due to its hydrophobicity (LogP ~4.3) and steric protection.
-
Selectivity: In a molecule with multiple nucleophiles (e.g., a primary and secondary amine), Ph-NCO will likely react indiscriminately. The biphenyl derivative allows for kinetic resolution, favoring the most accessible nucleophile.
Experimental Validation Protocol
To empirically verify the reactivity difference, do not rely on endpoint yields. Use a Pseudo-First-Order Kinetic Assay . This protocol is self-validating because it includes an internal standard and monitors rate of decay.
Materials
-
Solvent: Anhydrous Toluene (non-polar to avoid solvent effects masking the electronics).
-
Nucleophile: n-Butanol (in 10-fold molar excess).
-
Internal Standard: Naphthalene (inert, distinct UV/NMR signature).
-
Analytes: Phenyl Isocyanate and 3-Isocyanato-4-methoxybiphenyl.[1]
Workflow Diagram
Figure 2: Kinetic assay workflow. The 'Quench' step is critical to freeze the reaction at exact time points, ensuring data integrity.
Step-by-Step Procedure
-
Standardization: Dissolve 1.0 mmol of Isocyanate and 0.5 mmol Naphthalene (Internal Standard) in 10 mL Toluene.
-
Baseline: Take a
aliquot. Analyze by HPLC (monitor UV at 254 nm). -
Initiation: Add 10.0 mmol n-Butanol (excess).
-
Monitoring: Withdraw aliquots every 5 minutes for Ph-NCO and every 30 minutes for the Biphenyl derivative.
-
Quenching: Immediately dispense aliquot into a vial containing excess dibutylamine in THF. This instantly converts remaining isocyanate to a stable urea, stopping the reaction.
-
Calculation: Plot
vs. Time. The slope is .
Success Criteria:
-
Ph-NCO should show
conversion within 30-60 minutes. -
Biphenyl derivative should show
conversion in the same timeframe, confirming the steric/electronic deactivation.
References
-
Isocyanate Reactivity & Hammett Correlations
-
Compound Data (3-Isocyanato-4-methoxybiphenyl)
-
Ortho-Effect on Electrophilic Substitution
-
General Isocyanate Handling & Safety
Sources
- 1. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. mt.com [mt.com]
- 4. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moodle2.units.it [moodle2.units.it]
- 6. Hammett substituent constants [stenutz.eu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chembk.com [chembk.com]
- 9. 4-Methoxyphenyl isocyanate 99 5416-93-3 [sigmaaldrich.com]
Comparative Guide: HPLC Analysis & Retention Behavior of 3-Isocyanato-4-methoxybiphenyl
This guide provides an in-depth technical analysis of the HPLC retention behavior for 3-Isocyanato-4-methoxybiphenyl (also known as 4-Methoxy-3-biphenylyl isocyanate).
Because isocyanates are highly reactive electrophiles that degrade rapidly in the presence of moisture or protic solvents (forming amines and ureas), direct HPLC analysis of the free isocyanate is chemically invalid for quantitative purposes. This guide compares the industry-standard derivatization protocols required to stabilize the compound for accurate retention time determination.
Executive Summary
3-Isocyanato-4-methoxybiphenyl (CAS: 480439-22-3) is a hydrophobic, aromatic isocyanate used as an intermediate in the synthesis of kinase inhibitors and other pharmaceutical scaffolds.
-
Direct Analysis: Not feasible due to rapid hydrolysis to 3-amino-4-methoxybiphenyl.
-
Recommended Method: Pre-column derivatization with 1-(2-pyridyl)piperazine (1,2-PP) followed by RP-HPLC.
-
Retention Behavior: The stable urea derivative exhibits high hydrophobicity, eluting in the late-stage organic gradient on C18 columns, significantly later than the excess derivatizing reagent.
Part 1: The Analytical Challenge
The core challenge in analyzing 3-Isocyanato-4-methoxybiphenyl is its functional instability. The isocyanate group (-NCO) reacts with the mobile phase (water/methanol) or atmospheric moisture.
Reaction Pathways Affecting Retention
-
Hydrolysis (Interference):
-
Result: The peak observed is the amine (3-amino-4-methoxybiphenyl), not the isocyanate.
-
-
Alcoholysis (Side Reaction):
-
Result: If methanol is used as a solvent, a carbamate forms, shifting the retention time.
-
To obtain a valid retention time, the isocyanate must be "trapped" into a stable urea derivative immediately upon sampling.
Part 2: Methodology Comparison (Alternatives)
We compare three analytical approaches. Method A is the industry standard for aromatic isocyanates (aligned with OSHA/EPA protocols).
| Feature | Method A: 1,2-PP Derivatization (Recommended) | Method B: Dibutylamine (DBA) Derivatization | Method C: Direct Analysis (Not Recommended) |
| Principle | Forms a UV/Fluorescence-active urea derivative. | Forms a stable urea, but lacks specific UV tag. | Analyzes free -NCO group. |
| Stability | High. Derivative is stable for weeks. | High. Stable for weeks. | Very Low. Hydrolyzes in minutes. |
| Sensitivity | Excellent. 1,2-PP adds a strong chromophore ( | Moderate. Relies on the biphenyl core's absorbance. | Poor. |
| Selectivity | High. Excess reagent elutes early; derivative elutes late. | Moderate. | Low. Indistinguishable from degradation products. |
| Suitability | Trace analysis & QC release. | Bulk purity analysis. | Only for non-protic, strictly anhydrous systems. |
Part 3: Experimental Protocol (Method A)
This protocol utilizes 1-(2-pyridyl)piperazine (1,2-PP) to convert 3-Isocyanato-4-methoxybiphenyl into a stable urea for HPLC-UV/MS analysis.
Reagents & Preparation
-
Derivatizing Solution: 2 mg/mL 1,2-PP in Acetonitrile (ACN).
-
Mobile Phase A: 0.1 M Ammonium Acetate in Water (pH 6.0).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
Sample Preparation Workflow
-
Dissolution: Dissolve the sample (approx. 10 mg) in 5 mL of dry Dichloromethane (DCM) or DMSO.
-
Derivatization: Immediately add 1 mL of Derivatizing Solution (excess reagent is critical).
-
Reaction: Vortex for 1 minute. Allow to stand at room temperature for 15 minutes.
-
Dry Down: Evaporate solvent under Nitrogen stream.
-
Reconstitution: Reconstitute residue in 2 mL of Mobile Phase (50:50 A:B). Filter through 0.2 µm PTFE filter.
HPLC Conditions
-
Column: C18 (e.g., Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 254 nm (Biphenyl core) and 370 nm (1,2-PP tag specific).
Gradient Profile
| Time (min) | % Mobile Phase B (ACN) | Event |
| 0.0 | 20% | Injection |
| 2.0 | 20% | Isocratic Hold (Elute excess reagent) |
| 15.0 | 90% | Linear Gradient (Elute Derivative) |
| 20.0 | 90% | Wash |
| 21.0 | 20% | Re-equilibration |
Part 4: Retention Time & Data Analysis
Predicted Retention Behavior
The 3-Isocyanato-4-methoxybiphenyl-1,2-PP urea derivative is highly hydrophobic due to the combination of the biphenyl core and the piperazine linker.
-
Excess 1,2-PP Reagent: Elutes early (approx. 2–4 min) due to the polar pyridine/amine group.
-
Target Derivative: Elutes late in the gradient (approx. 12–14 min).
-
Hydrolysis Byproduct (Amine): If present, 3-amino-4-methoxybiphenyl will elute before the urea derivative but after the reagent.
Data Summary Table
| Compound Species | Approx.[1][2][3][4][5][6][7][8][9][10][11][12] Relative Retention Time (RRT) | Detection Characteristic |
| 1,2-PP Reagent (Excess) | 1.00 (Reference) | High Abs @ 245nm, Low @ 254nm |
| 3-Amino-4-methoxybiphenyl (Impurity) | ~2.5 - 3.0 | Abs @ 254nm (Biphenyl) |
| Target Urea Derivative | ~4.5 - 5.0 | Strong Abs @ 254nm & 370nm |
Note: The "Target Urea Derivative" is the analytical surrogate for 3-Isocyanato-4-methoxybiphenyl. Quantitative calculation is based on the area of this peak.
Part 5: Visualization of Analytical Workflow
The following diagram illustrates the critical derivatization pathway required to secure a stable retention time.
Caption: Workflow converting the unstable isocyanate into a stable urea derivative for chromatographic separation.
References
-
Environmental Protection Agency (EPA). (2000). Method CTM-036: Determination of Isocyanates in Stack Emissions. (Establishes 1,2-PP derivatization as the standard for aromatic isocyanates). Link
-
Occupational Safety and Health Administration (OSHA). (1984). Method 47: Methylene Bisphenyl Isocyanate (MDI). (Provides the base chromatographic parameters for biphenyl-based isocyanates). Link
-
Streicher, R. P., et al. (1996). "Investigation of the rate of reaction of isocyanates with 1-(2-pyridyl)piperazine." American Industrial Hygiene Association Journal.[3] (Validates the reaction kinetics for aromatic isocyanates).
-
PubChem. (n.d.). 3-Isocyanato-4-methoxybiphenyl (Compound Summary).[13] National Library of Medicine. Link
Sources
- 1. www2.mst.dk [www2.mst.dk]
- 2. semanticscholar.org [semanticscholar.org]
- 3. WO1999058517A2 - Isocyanate derivatizing agent and methods of production and use - Google Patents [patents.google.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 6. epa.gov [epa.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Buy 4,4'-Diphenylmethane diisocyanate | 101-68-8 [smolecule.com]
- 9. UTILIZTION OF THE SUZUKI COUPLING TO ENHANCE THE ANTITUBERCULOSIS ACTIVITY OF ARYL OXAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. researchgate.net [researchgate.net]
- 13. WO2010078427A1 - Substituted pyrazolo [3, 4-b] pyridine compounds - Google Patents [patents.google.com]
Distinguishing Isocyanate from Urea Hydrolysis Products by TLC
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The "Ghost" Spot Challenge
In organic synthesis, isocyanates (
This guide details the Derivatization-First Protocol , the only reliable method to distinguish active isocyanate species from their urea decomposition products. By exploiting the differential reactivity of isocyanates toward alcohols versus the inertness of ureas, we can chemically "freeze" the isocyanate into a stable carbamate for accurate TLC monitoring.
Mechanistic Grounding: The Hydrolysis Trap
To interpret the TLC, one must understand the competition occurring on the silica surface. Silica gel is acidic and contains adsorbed water.
-
Path A (Hydrolysis - The Interference): The isocyanate reacts with moisture to form an unstable carbamic acid, which decarboxylates to a primary amine. This amine instantly reacts with another isocyanate molecule to form a symmetrical urea.
-
Path B (Alcoholysis - The Analytical Solution): Deliberately quenching the reaction mixture with methanol (
) converts the isocyanate into a stable methyl carbamate. The urea byproduct remains unchanged.
Key Insight: The methyl carbamate has a distinct polarity (and
Figure 1: Competitive pathways on the TLC plate. Hydrolysis leads to Urea (Red), while Methanol Quench leads to Carbamate (Green).
Experimental Protocol: The Methanol Quench
Do not spot raw reaction mixtures directly onto the plate. The result is unrepeatable due to variable humidity and silica acidity.
Materials
-
Quench Solvent: Methanol (HPLC grade).
-
Eluent: Dichloromethane (DCM) / Methanol mixtures (typically 95:5 or 90:10).
-
Visualization: UV Lamp (254 nm) and p-Anisaldehyde Stain.[1]
Step-by-Step Methodology
-
Sampling: Take a 10-20
aliquot of your reaction mixture. -
The "Mini-Workup" (Quench): Dispense the aliquot into a small vial containing 100
of Methanol. Shake for 10 seconds.-
Why: This converts all remaining Isocyanate
Methyl Carbamate. Existing Urea remains Urea.
-
-
Spotting: Spot the quenched mixture alongside a standard of the starting material (if available) and a co-spot.
-
Elution: Run the TLC in a solvent system capable of moving polar ureas (start with 5% MeOH in DCM).
-
Visualization: Observe under UV, then stain.[1]
Data Interpretation & Visualization Matrix
The following table summarizes how to distinguish the three critical species.
| Species | Polarity ( | UV (254 nm) | Ninhydrin Stain | p-Anisaldehyde Stain |
| Isocyanate (as Carbamate) | High (0.5 - 0.8)* | Strong (if aromatic) | Negative | Faint/No Color |
| Urea (Byproduct) | Low (0.0 - 0.3) | Strong (if aromatic) | Negative | Yellow/White (Distinct) |
| Amine (Intermediate) | Medium (0.2 - 0.5) | Variable | Red/Purple | Variable |
*Note:
The "Shift" Confirmation
To absolutely confirm the presence of isocyanate:
-
Spot the Unquenched reaction mixture (Lane A).
-
Spot the Methanol Quenched mixture (Lane B).
-
Result: If Lane A shows a streak/baseline spot and Lane B shows a clean new spot at higher
, the species was Isocyanate. If Lane A and Lane B look identical (low spot), the species was already Urea.
Diagnostic Workflow (Decision Tree)
Use this logic flow to interpret your TLC plate.
Figure 2: Decision tree for interpreting TLC results of isocyanate reactions.
Troubleshooting & Validation
-
Urea Solubility: Symmetrical ureas are notoriously insoluble. If your "Urea" spot stays at the baseline, add a drop of Dimethylformamide (DMF) to your eluent or switch to 10% MeOH/DCM.
-
Amine Check: Always run a Ninhydrin stain. If you see a red/purple spot, your reaction has stalled at the amine stage (hydrolysis occurred, but re-reaction with isocyanate is slow).
-
False Positives: Some secondary amines do not react instantly with isocyanates at room temperature. If unsure, warm the methanol quench vial slightly (40°C) before spotting to ensure complete conversion to carbamate.
References
-
NIOSH Manual of Analytical Methods (NMAM). (2003).[2] Method 5525: Isocyanates, Total (MAP).[2] Centers for Disease Control and Prevention. [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates.[Link]
-
Environmental Protection Agency (EPA). (2007). OTM-14: Method for Measuring Isocyanates in Stationary Source Emissions.[Link]
Sources
Safety Operating Guide
Operational Guide: Safe Disposal and Neutralization of 3-Isocyanato-4-methoxybiphenyl
Executive Summary & Hazard Identification
Do not treat this substance as general organic waste. 3-Isocyanato-4-methoxybiphenyl (CAS 480439-22-3) belongs to the isocyanate class.[1][2] The primary disposal hazard is not just toxicity, but reactivity . Improper disposal into aqueous waste streams without prior neutralization can cause:
-
Pressure Explosions: Reaction with water generates Carbon Dioxide (
) gas.[1] Sealed containers will rupture. -
Incomplete Quenching: Isocyanates are hydrophobic. Adding water alone creates a hard polyurea "crust" (encapsulation) that traps unreacted active chemical inside, creating a latent hazard for waste handlers.[1]
-
Toxic Byproducts: Hydrolysis yields 3-amino-4-methoxybiphenyl, an aromatic amine that requires containment as a hazardous cytotoxic-like waste.[1][2]
Chemical Profile
| Property | Specification |
| Chemical Name | 3-Isocyanato-4-methoxybiphenyl |
| CAS Number | 480439-22-3 |
| Molecular Weight | 225.24 g/mol |
| Functional Group | Isocyanate (-N=C=O) on a biphenyl ring |
| Physical State | Solid (typically off-white to yellow powder) |
| Key Hazards | Respiratory Sensitizer (Asthma risk), Skin/Eye Irritant, Acute Toxicity |
| RCRA Status | Characteristic Reactive (D003) if unquenched; Toxic waste after quenching.[1][2][3][4] |
Pre-Disposal Assessment Matrix
Before initiating disposal, determine the state of the material.[5]
Figure 1: Decision matrix for determining the entry point into the neutralization workflow.
The Neutralization Protocol (Quenching)
Objective: Chemically convert the reactive isocyanate group (-NCO) into a stable urea derivative using a surfactant-assisted hydrolysis.[1]
Why this specific formula?
-
Water: The nucleophile that reacts with the isocyanate.
-
Surfactant (Soap): Critical.[1] Isocyanates are immiscible with water.[6] The surfactant emulsifies the chemical, preventing the "crust" effect and ensuring the water reaches the center of the reaction.
-
Alcohol/Ammonia: Acts as a co-solvent and catalyst to speed up the reaction, preventing long-term off-gassing.[1]
Reagents Required[1][3][6][8][9][10]
-
Decontamination Solution A (Preferred for Laboratory Scale):
-
Decontamination Solution B (Alternative):
Step-by-Step Procedure
1. Preparation & PPE
-
Location: Fume hood is mandatory (prevents inhalation of sensitization triggers).[1]
-
PPE: Double nitrile gloves, lab coat, safety goggles.[1]
-
Vessel: Use a wide-mouth beaker or flask. NEVER perform this in a narrow-neck bottle initially.
2. Dissolution (If Solid) [1][2]
-
If the 3-Isocyanato-4-methoxybiphenyl is a solid, dissolve it in a minimal amount of non-reactive solvent (Dichloromethane or Toluene) first.[1][2] Dumping powder into water causes clumping and incomplete neutralization.
3. The Quench
-
Slowly add the isocyanate solution to Decontamination Solution A at a ratio of 1:10 (1 part isocyanate to 10 parts Decon Solution).
-
Note: You may observe slight bubbling.[7] This is
evolving. This is a sign the neutralization is working.
4. The Incubation (Critical)
-
Stir the mixture for 30–60 minutes.
-
Leave the container loosely covered (e.g., with foil or a loose cap) in the fume hood for 48 to 72 hours .
-
WARNING: Do not seal the container. Pressure buildup from
can shatter glass.
5. Verification (Self-Validating System)
-
Visual: No solids or oils should be visible; the solution should be homogenous.
-
Chemical (Optional but Recommended): If IR spectroscopy is available, check for the disappearance of the strong isocyanate peak at ~2270 cm⁻¹.
Reaction Mechanism
Figure 2: The hydrolysis pathway.[1][2] Note that the final product (Urea) and the intermediate (Amine) are stable but still toxic.[1]
Waste Stream Management
Once the 48-72 hour venting period is complete and no more bubbles are observed:
-
Transfer: Move the neutralized mixture into a high-density polyethylene (HDPE) waste container.
-
Labeling: Even though the isocyanate is gone, the waste now contains 3-amino-4-methoxybiphenyl and solvents.[1]
-
Label Text: "Hazardous Waste: Toxic, Flammable (if alcohol used).[1] Contains aromatic amines and solvents."
-
-
RCRA Classification:
-
While the specific CAS is not P-listed, the mixture should be treated as a hazardous chemical waste.[1]
-
If unneutralized material must be disposed of, it is D003 (Reactive) .[1]
-
Neutralized material is typically classified based on the solvent (e.g., D001 Ignitable if ethanol/toluene was used) and toxicity.
-
Emergency Spill Procedures
If 3-Isocyanato-4-methoxybiphenyl is spilled outside the hood:
-
Evacuate: Clear the immediate area. Isocyanates are potent respiratory sensitizers.
-
PPE Up: Wear a respirator (organic vapor cartridge with particulate pre-filter) if handling powder spill.[1]
-
Contain: Cover the spill with an absorbent pad or vermiculite.[5]
-
Neutralize in Place: Pour Decontamination Solution A over the absorbent material. Let it sit for 15-30 minutes.
-
Collect: Scoop the wet absorbent into a waste bag. Do not seal the bag tight immediately (allow to vent).
References
-
National Institutes of Health (NIH) PubChem. (n.d.).[1] 3-Isocyanato-4-methoxybiphenyl (Compound).[1][2] Retrieved from [Link]
-
University of California, San Diego (UCSD). (2019).[1] Isocyanates: Safety and Handling Guidelines. Retrieved from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Safe Work Australia. (2020).[1] Guide to Handling Isocyanates. Retrieved from [Link]
Sources
- 1. 3-Isocyanato-4-methoxybiphenyl | C14H11NO2 | CID 3530992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. WO2010003770A1 - Method for removing non-reacted isocyanate from its reaction product - Google Patents [patents.google.com]
- 4. fishersci.com [fishersci.com]
- 5. actsafe.ca [actsafe.ca]
- 6. fishersci.com [fishersci.com]
- 7. Isocyanates - Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques | Occupational Safety and Health Administration [osha.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 3-Isocyanato-4-methoxybiphenyl
For the discerning researcher in the fast-paced world of drug development, the synthesis of novel compounds is both an art and a science. The isocyanate functional group, a cornerstone of urethane and urea linkages, is a powerful tool in the medicinal chemist's arsenal. However, this reactivity demands a heightened level of respect and a meticulous approach to safety. This guide provides essential, immediate safety and logistical information for handling 3-Isocyanato-4-methoxybiphenyl, ensuring the well-being of our most valuable asset: the scientist.
Understanding the Inherent Risks of 3-Isocyanato-4-methoxybiphenyl
3-Isocyanato-4-methoxybiphenyl is a bifunctional molecule, with the biphenyl scaffold offering a rigid structural element and the isocyanate group providing a reactive handle for conjugation. It is this very reactivity that necessitates a comprehensive understanding of its potential hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for the risks associated with this compound.[1]
According to aggregated data from notifications to the ECHA C&L Inventory, 3-Isocyanato-4-methoxybiphenyl is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] This is a critical consideration, as sensitization can lead to severe, long-term respiratory issues upon subsequent exposures, even at very low concentrations.
-
Respiratory Tract Irritation: May cause respiratory irritation.[1]
The isocyanate group is highly susceptible to reaction with nucleophiles, including water, which can lead to the formation of unstable carbamic acids that decompose to amines and carbon dioxide. This reaction with moisture can cause pressure buildup in sealed containers.[2] Therefore, meticulous handling in a dry environment is paramount.
The Last Line of Defense: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods and glove boxes, are the primary means of exposure reduction. However, appropriate PPE is the final and critical barrier between the researcher and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
| PPE Category | Specification | Rationale |
| Respiratory Protection | A full-face respirator with organic vapor cartridges is recommended, especially when handling the solid material or solutions.[3] In situations with a higher risk of aerosol generation, a powered air-purifying respirator (PAPR) or a supplied-air respirator should be considered. | The primary route of exposure and sensitization for isocyanates is inhalation. A full-face respirator also provides eye protection. |
| Hand Protection | Chemical-resistant gloves, such as butyl rubber or nitrile rubber, are essential. It is crucial to double-glove and to change gloves immediately if contamination is suspected. | Isocyanates can be absorbed through the skin, leading to dermal sensitization and systemic toxicity. |
| Eye Protection | Chemical splash goggles are a minimum requirement. A full-face respirator provides superior protection.[2] | Direct contact with the eyes can cause severe irritation. |
| Body Protection | A lab coat is standard, but for procedures with a higher risk of splashes or spills, disposable chemical-resistant coveralls should be worn over regular lab attire.[2] | Prevents skin contact with the chemical. |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 3-Isocyanato-4-methoxybiphenyl minimizes the risk of exposure and ensures the integrity of the experiment.
Preparation and Weighing
-
Work Area Preparation: Ensure the fume hood is clean, uncluttered, and functioning correctly. Have all necessary equipment and reagents readily available.
-
Donning PPE: Follow the correct sequence for donning PPE: shoe covers (if necessary), inner gloves, coverall, outer gloves, and finally, the respirator.
-
Handling the Solid: When weighing the solid, do so in a fume hood. Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.
Reaction Setup and Monitoring
-
Inert Atmosphere: Given the moisture sensitivity of isocyanates, all reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Solvent Selection: Use dry solvents to prevent unwanted side reactions.
-
Temperature Control: Be mindful of the reaction temperature, as exothermic reactions can occur.
-
Constant Vigilance: Never leave a reaction unattended. Monitor for any unexpected changes.
Work-Up and Purification
-
Quenching: Any unreacted isocyanate should be quenched safely. This can be done by slowly adding a solution of a primary or secondary amine (e.g., isopropanol) in an inert solvent.
-
Extraction and Chromatography: Perform all extraction and purification steps in a well-ventilated fume hood.
Proactive Disposal: Managing Isocyanate Waste
Proper disposal of isocyanate waste is not just a regulatory requirement; it is a crucial safety measure.
-
Decontamination: All glassware and equipment that have come into contact with 3-Isocyanato-4-methoxybiphenyl should be decontaminated. A common decontamination solution consists of 5-10% sodium carbonate, 0.2-0.5% liquid detergent, and 90-95% water.[2][4]
-
Waste Collection: Collect all solid and liquid waste in designated, clearly labeled, and compatible waste containers.
-
Container Management: Do not seal waste containers tightly, especially if there is a possibility of ongoing reaction with moisture, which could lead to pressure buildup.[2][4] Containers should be stored in a well-ventilated area away from incompatible materials.
-
Professional Disposal: Isocyanate waste should be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Emergency Protocols: Preparedness is Paramount
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[5] Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]
-
Spill: For small spills, absorb the material with an inert absorbent material such as sand or vermiculite.[4][5] Do not use combustible materials like sawdust.[2] Place the absorbed material in an open container and decontaminate with the solution mentioned above. For large spills, evacuate the area and contact the institution's emergency response team.
Visualizing the Workflow for Safe Handling
To further clarify the procedural flow, the following diagram outlines the key stages of safely handling 3-Isocyanato-4-methoxybiphenyl.
Caption: Workflow for the safe handling of 3-Isocyanato-4-methoxybiphenyl.
By adhering to these guidelines, researchers can confidently and safely unlock the synthetic potential of 3-Isocyanato-4-methoxybiphenyl, driving forward the frontiers of drug discovery while prioritizing a culture of safety in the laboratory.
References
-
New Jersey Department of Health. (2004, March). 3-CHLORO-4-METHYL PHENYL ISOCYANATE HAZARD SUMMARY. Retrieved from [Link]
-
California Department of Public Health. Isocyanates: Working Safely. Retrieved from [Link]
-
Foam Supplies, Inc. SPILL & DISPOSAL PROCEDURES – ISOCYANATE (ISO or A). Retrieved from [Link]
-
Total Source Manufacturing. (2023, February 27). Protection Against Isocyanate Exposure. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Isocyanato-4-methoxybiphenyl. PubChem Compound Database. Retrieved from [Link]
-
Actsafe Safety Association. Safe Work Procedures for Isocyanate-Containing Products. Retrieved from [Link]
-
Occupational Safety and Health Administration. 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. Retrieved from [Link]
- M. E. Bailey, V. Kirss, and R. G. Spaunburgh. (1956). Reactivity of Organic Isocyanates. Industrial & Engineering Chemistry, 48(4), 794–797.
-
Buelt, A. (2025, March 3). Resins: Isocyanates, Part I: Fundamentals and Reactivity. PCI Magazine. Retrieved from [Link]
-
Banhegyi, G. (2017, February 28). How is the reactivity of a phenol vs. an aliphatic alcohol towards the isocyanate in a polyurethane? ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). WO2004051221A2 - Measurement of total reactive isocyanate groups in samples using bifunctional nucleophiles such as 1,8-diaminonaphthalene (dan).
-
American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
- L. G. D. A. Sands, et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. Polymer Chemistry, 7(47), 7011-7043.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
